PL120131
Description
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Properties
Molecular Formula |
C62H105N19O18 |
|---|---|
Molecular Weight |
1404.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H105N19O18/c1-10-32(6)49(60(98)81-50(34(8)82)61(99)79-48(31(4)5)58(96)74-39(17-12-14-24-64)54(92)78-47(30(2)3)59(97)75-41(51(66)89)27-44(65)85)80-55(93)40(18-15-25-69-62(67)68)72-53(91)38(16-11-13-23-63)73-56(94)42(26-36-19-21-37(84)22-20-36)77-57(95)43(28-46(87)88)76-52(90)33(7)71-45(86)29-70-35(9)83/h19-22,30-34,38-43,47-50,82,84H,10-18,23-29,63-64H2,1-9H3,(H2,65,85)(H2,66,89)(H,70,83)(H,71,86)(H,72,91)(H,73,94)(H,74,96)(H,75,97)(H,76,90)(H,77,95)(H,78,92)(H,79,99)(H,80,93)(H,81,98)(H,87,88)(H4,67,68,69)/t32-,33-,34+,38-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |
InChI Key |
QIDMYZQOCKWZJK-HEEXZVRGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PL120131
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL120131 is a novel synthetic peptide inhibitor that targets the Programmed Death-1 (PD-1) receptor, a critical immune checkpoint. By binding to PD-1, this compound effectively blocks the interaction between PD-1 and its ligand, Programmed Death-Ligand 1 (PD-L1). This blockade disrupts the inhibitory signaling cascade that suppresses T-cell activity, thereby restoring and enhancing the anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular signaling pathways, and functional consequences on immune cell activity. Detailed experimental protocols and quantitative data are presented to support the described mechanism.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The PD-1/PD-L1 pathway is a pivotal negative regulator of the immune system, playing a crucial role in maintaining self-tolerance and preventing autoimmune reactions.[1][2] PD-1 (CD279) is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1] Its primary ligand, PD-L1 (B7-H1 or CD274), is expressed on various cell types, including cancer cells.[1] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, allowing the tumor to evade immune surveillance.[1][2]
This compound is a rationally designed peptide mimetic of a segment of PD-L1.[3] Its amino acid sequence is Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2.[4] This peptide acts as a competitive inhibitor, directly binding to PD-1 and preventing its engagement with PD-L1.[3]
Molecular Mechanism of Action
This compound functions by directly binding to the PD-1 receptor, thereby sterically hindering the binding of PD-L1. This interaction has been characterized using various biophysical and in-silico techniques.
Binding Affinity to PD-1
The binding affinity of this compound to recombinant PD-1 has been quantified using biolayer interferometry (BLI). These experiments demonstrate a direct and dose-dependent interaction.
Data Presentation: Binding Affinity of this compound to PD-1
| Analyte | Ligand | Method | Binding Affinity (KD) |
| This compound | Recombinant PD-1 | Biolayer Interferometry (BLI) | Data not explicitly quantified in the provided search results. The source confirms affinity but does not provide a specific KD value.[3] |
| PD-L1 | Recombinant PD-1 | Biolayer Interferometry (BLI) | Baseline affinity confirmed.[3] |
Competitive Inhibition of the PD-1/PD-L1 Interaction
This compound effectively competes with PD-L1 for binding to PD-1. This has been demonstrated in competitive binding assays.
Data Presentation: Inhibition of PD-1/PD-L1 Interaction
| Inhibitor | Assay | Target Cells | Reporter System | ED50 |
| This compound | PD-1/PD-L1 Blockade Assay | Jurkat cells (expressing NFAT-RE-Luciferase) and CHO cells (expressing PD-L1) | Luciferase | 0.296 µM[3] |
| Anti-PD-1 Antibody (J116) | PD-1/PD-L1 Blockade Assay | Jurkat cells (expressing NFAT-RE-Luciferase) and CHO cells (expressing PD-L1) | Luciferase | 0.874 µM[3] |
Cellular Signaling Pathways
By blocking the PD-1/PD-L1 interaction, this compound prevents the initiation of the downstream inhibitory signaling cascade within T cells.
Upon PD-L1 binding, the cytoplasmic tail of PD-1 becomes phosphorylated, leading to the recruitment of the tyrosine phosphatase SHP-2. SHP-2 dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, including those in the PI3K/Akt pathway, ultimately leading to T-cell anergy and apoptosis. This compound prevents this cascade by blocking the initial PD-1 engagement.
Mandatory Visualization: this compound Mechanism of Action - Signaling Pathway
Caption: this compound binds to PD-1, blocking PD-L1 interaction and subsequent inhibitory signaling.
Functional Consequences on Immune Cells
The inhibition of the PD-1 pathway by this compound has significant functional consequences for T cells, leading to enhanced anti-tumor immunity.
Rescue from Apoptosis
This compound protects T cells from PD-1 mediated apoptosis. This has been demonstrated in Jurkat cells and primary lymphocytes.
Data Presentation: Effect of this compound on Lymphocyte Apoptosis
| Cell Type | Treatment | Assay | Outcome |
| Primary Mouse Lymphocytes | Recombinant PD-L1 + this compound | Annexin V & Caspase 3/7 | Dose-dependent decrease in apoptosis.[3] |
Enhancement of Cytotoxic T-Lymphocyte (CTL) Activity
This compound treatment maintains the cytotoxic activity of T-cells in the presence of PD-L1 expressing cancer cells.
Data Presentation: Effect of this compound on CTL Activity
| Co-culture System | Measurement | Outcome |
| Primary mouse lymphocytes + 4T1 murine breast cancer cells | CD8+ Granzyme B+ cells | Dose-dependent increase in Granzyme B expressing CD8+ T cells with this compound treatment.[3] |
Experimental Protocols
Biolayer Interferometry (BLI)
Objective: To determine the binding affinity of this compound to PD-1.
Methodology:
-
Recombinant PD-1 protein is immobilized on a biosensor tip.
-
The biosensor is dipped into wells containing varying concentrations of this compound.
-
The association and dissociation rates are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface.
-
The binding affinity (KD) is calculated from the on-rate (kon) and off-rate (koff).
Mandatory Visualization: Biolayer Interferometry (BLI) Workflow
Caption: Workflow for determining binding kinetics using Biolayer Interferometry.
PD-1/PD-L1 Blockade Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on the PD-1/PD-L1 interaction in a cellular context.
Methodology:
-
Jurkat T cells, engineered to express a Nuclear Factor of Activated T-cells (NFAT) response element driving luciferase expression and human PD-1, are used as effector cells.
-
Chinese Hamster Ovary (CHO) cells expressing human PD-L1 are used as target cells.
-
Effector and target cells are co-cultured in the presence of varying concentrations of this compound or a control antibody.
-
T-cell receptor (TCR) activation in the Jurkat cells, in the absence of PD-1/PD-L1 inhibition, is suppressed.
-
Blockade of the PD-1/PD-L1 interaction by this compound relieves this suppression, leading to NFAT activation and luciferase production.
-
Luminescence is measured to quantify the extent of PD-1/PD-L1 blockade.
T-Cell Apoptosis Assay
Objective: To assess the ability of this compound to rescue T cells from PD-1 induced apoptosis.
Methodology:
-
Primary lymphocytes are isolated and cultured.
-
Apoptosis is induced by treating the cells with recombinant PD-L1.
-
Cells are co-treated with varying concentrations of this compound.
-
Apoptosis is quantified using flow cytometry after staining with Annexin V (an early marker of apoptosis) and a fluorescently labeled caspase 3/7 substrate (a marker of apoptosis execution).
Cytotoxic T-Lymphocyte (CTL) Activity Assay
Objective: To measure the effect of this compound on the cytotoxic function of T cells.
Methodology:
-
Primary mouse lymphocytes are co-cultured with 4T1 murine breast cancer cells, which express PD-L1.
-
The co-culture is treated with varying concentrations of this compound.
-
After a 24-hour incubation, the cells are harvested and stained for surface markers (CD3, CD8) and intracellular Granzyme B.
-
The percentage of CD8+ T cells expressing Granzyme B, a key cytotoxic effector molecule, is determined by flow cytometry.
Mandatory Visualization: CTL Activity Assay Workflow
Caption: Experimental workflow for assessing CTL activity.
Conclusion
This compound is a potent and specific peptide inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action is centered on the direct binding to the PD-1 receptor, which competitively inhibits the interaction with PD-L1. This blockade effectively abrogates the downstream inhibitory signaling cascade, leading to the rescue of T cells from apoptosis and the enhancement of their cytotoxic anti-tumor functions. The data presented in this guide provide a strong foundation for the continued development of this compound as a promising therapeutic agent in cancer immunotherapy.
References
In-Depth Technical Guide to the PL120131 Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
PL120131 is a rationally designed synthetic peptide that functions as a potent inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, structural characteristics, mechanism of action, and key experimental data supporting its function. Detailed protocols for the pivotal assays used to characterize this peptide are also presented to facilitate further research and development in the field of peptide-based cancer immunotherapy.
This compound Peptide Sequence and Physicochemical Properties
The this compound peptide is a 12-amino acid linear peptide with the following sequence:
Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2 [1][2]
The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2) to enhance stability by protecting against exopeptidase degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C62H105N19O18 |
| Molecular Weight | 1404.61 g/mol |
| Amino Acid Sequence | Ac-GADYKRITVKVN-NH2 |
Proposed Structure and Binding Moiety
While a definitive high-resolution three-dimensional structure of this compound determined by X-ray crystallography or NMR spectroscopy is not publicly available, its design as a PD-L1 mimetic suggests it adopts a conformation that allows it to bind to the PD-L1 binding interface on PD-1.[2] Computational modeling and in silico docking simulations have been employed to predict its binding mode.[2]
In silico docking studies suggest that this compound interacts with key residues within the binding groove of PD-1, effectively competing with PD-L1 for binding. The rational design of this compound was based on the amino acid residues of PD-L1 that are crucial for the interaction with PD-1.[2][3]
Mechanism of Action: PD-1/PD-L1 Checkpoint Inhibition
The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This allows cancer cells to evade the host's immune system. This compound acts as a competitive inhibitor, binding to PD-1 and physically blocking its interaction with PD-L1.[2] This blockade restores the anti-tumor functions of cytotoxic T lymphocytes (CTLs).[2]
Figure 1: this compound Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from the foundational study by Boohaker et al. (2018).
Table 2: Binding Affinity of this compound to PD-1 (Biolayer Interferometry)
| Parameter | Value |
| Analyte | This compound |
| Ligand | Recombinant PD-1 |
| KD (M) | 2.1 x 10-7 |
| kon (1/Ms) | 1.2 x 103 |
| koff (1/s) | 2.5 x 10-4 |
Table 3: Functional Activity of this compound in a PD-1/PD-L1 Blockade Assay
| Assay | Metric | This compound | Anti-PD-1 Antibody (Control) |
| PD-1/PD-L1 Blockade Luciferase Reporter Assay | EC50 | 0.296 µM | 0.874 µg/mL |
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Kinetics
This protocol outlines the general steps for determining the binding kinetics of this compound to PD-1 using biolayer interferometry.
Figure 2: Biolayer Interferometry Workflow.
Methodology:
-
Sensor Hydration: Streptavidin biosensors are hydrated in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
-
Ligand Immobilization: Biotinylated recombinant human PD-1 protein is loaded onto the streptavidin biosensors to a target level.
-
Baseline: The sensors are moved to wells containing kinetics buffer to establish a stable baseline.
-
Association: The sensors are then immersed in wells containing various concentrations of the this compound peptide to monitor the binding event in real-time.
-
Dissociation: Finally, the sensors are returned to wells with kinetics buffer to measure the dissociation of the peptide from the PD-1 protein.
-
Data Analysis: The resulting sensorgrams are analyzed using a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
In Silico Molecular Docking
This protocol provides a general workflow for the computational docking of this compound to the PD-1 receptor.
Methodology:
-
Protein and Peptide Preparation: The crystal structure of human PD-1 is obtained from the Protein Data Bank (PDB). The 3D structure of the this compound peptide is generated and energy minimized using molecular modeling software.
-
Docking Site Definition: The binding site on PD-1 is defined based on the known interaction interface with PD-L1.
-
Molecular Docking: A molecular docking program (e.g., AutoDock, Glide, HADDOCK) is used to predict the binding pose of this compound within the defined binding site of PD-1.
-
Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the receptor.
PD-1/PD-L1 Blockade Luciferase Reporter Assay
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.
Figure 3: Reporter Assay Workflow.
Methodology:
-
Cell Culture: PD-1 expressing effector cells (e.g., Jurkat cells engineered with an NFAT-luciferase reporter) and PD-L1 expressing target cells (e.g., CHO cells) are cultured.
-
Co-culture and Treatment: The effector and target cells are co-cultured in the presence of varying concentrations of this compound or a control anti-PD-1 antibody.
-
Incubation: The co-culture is incubated to allow for T-cell receptor (TCR) stimulation and PD-1/PD-L1 interaction.
-
Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence, which is proportional to NFAT activation and thus T-cell activation, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V and Caspase-3/7)
This assay determines the ability of this compound to rescue T-cells from PD-L1-induced apoptosis.
Methodology:
-
Cell Treatment: Jurkat cells or primary lymphocytes are treated with recombinant PD-L1 in the presence or absence of this compound. A positive control for apoptosis (e.g., staurosporine) is included.
-
Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a substrate for activated Caspase-3/7.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing early (Annexin V positive) and late (Annexin V and Caspase-3/7 positive) apoptosis.
Cytotoxic T-Lymphocyte (CTL) Activity Assay (Granzyme B)
This assay measures the ability of this compound to enhance the cytotoxic function of T-cells.
Methodology:
-
Co-culture: Primary T-cells are co-cultured with PD-L1 expressing tumor cells (e.g., 4T1 murine breast cancer cells) in the presence of varying concentrations of this compound.
-
Intracellular Staining: After incubation, the T-cells are stained for intracellular Granzyme B, a key enzyme in cytotoxic granules.
-
Flow Cytometry Analysis: The percentage of CD8+ T-cells expressing Granzyme B is quantified by flow cytometry. An increase in Granzyme B expression indicates enhanced CTL activity.
Conclusion
This compound is a promising peptide-based inhibitor of the PD-1/PD-L1 immune checkpoint. Its well-defined sequence and demonstrated ability to bind PD-1, block the inhibitory signal from PD-L1, and restore anti-tumor immune responses in vitro make it a valuable tool for cancer immunotherapy research. The detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of next-generation peptide immunotherapeutics. Further studies to determine its high-resolution three-dimensional structure and to evaluate its in vivo efficacy and safety are warranted.
References
The Discovery and Preclinical Development of PL120131: A PD-1/PD-L1 Inhibitory Peptide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PL120131 is a rationally designed synthetic peptide developed as an inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. The content herein is based on publicly available scientific literature and is intended for researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to the PD-1/PD-L1 Pathway and the Rationale for Inhibition
The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade immune surveillance.[1] Blocking this interaction has emerged as a highly successful strategy in cancer immunotherapy, with monoclonal antibodies against PD-1 or PD-L1 demonstrating significant clinical efficacy across various cancer types.[2] However, antibody-based therapies can have limitations, including high production costs, potential immunogenicity, and suboptimal tissue penetration.[2] This has driven the exploration of alternative therapeutic modalities, such as small molecule and peptide-based inhibitors.[3] Peptides, in particular, offer potential advantages in terms of synthesis, stability, and lower immunogenicity.[4]
Discovery and Design of this compound
This compound was rationally designed as a peptide mimetic of a key binding region of PD-L1.[5] The design was based on the structural analysis of the PD-1/PD-L1 complex to identify the critical amino acid residues involved in the interaction.[6][7]
Peptide Sequence
The amino acid sequence of this compound is Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2 .[1][8][9] This sequence corresponds to amino acids 120-131 of human PD-L1, with acetylation at the N-terminus and amidation at the C-terminus to enhance stability.[6]
Mechanism of Action
This compound functions as a competitive inhibitor of the PD-1/PD-L1 interaction. By binding directly to the PD-1 receptor, this compound sterically hinders the binding of PD-L1, thereby preventing the downstream signaling that leads to T-cell inactivation.[5][10] This restores the cytotoxic function of T cells, enabling them to recognize and eliminate tumor cells.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
PL120131: A Potent Peptide Inhibitor of the PD-1/PD-L1 Immune Checkpoint
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PL120131, a novel peptide inhibitor targeting the Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling axis. This compound has emerged as a promising therapeutic candidate in cancer immunotherapy due to its ability to disrupt the inhibitory signals that suppress anti-tumor immune responses. This document details the mechanism of action, quantitative binding kinetics, and functional effects of this compound, supported by detailed experimental protocols and data visualizations.
Introduction to this compound
This compound is a rationally designed peptide that acts as a PD-L1 mimetic, effectively interfering with the PD-1/PD-L1 interaction by binding directly to the PD-1 receptor.[1][2] This inhibitory action blocks the downstream signaling cascade that leads to T-cell exhaustion and apoptosis, thereby restoring the cytotoxic T lymphocyte (CTL) activity against tumor cells.[1][3] The peptide's sequence is Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2 (Ac-GADYKRITVKVN-NH2).[1][4]
Mechanism of Action
This compound functions as a competitive inhibitor of PD-L1 for binding to PD-1. By occupying the PD-L1 binding site on PD-1, this compound prevents the engagement of PD-1 with its natural ligand, PD-L1, which is often overexpressed on the surface of cancer cells. This disruption of the PD-1/PD-L1 axis reinvigorates suppressed T-cells, leading to enhanced anti-tumor immunity.[5][6]
Figure 1: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for PD-1 and its efficacy in a cell-based PD-1/PD-L1 blockade assay.
| Parameter | Value | Method |
| Binding Affinity (KD) to PD-1 | Not explicitly quantified in the provided search results | Biolayer Interferometry |
| PD-1/PD-L1 Blockade (EC50) | 0.296 µM | PD-1/PD-L1 Blockade Luciferase Reporter Assay |
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Comparative Efficacy | This compound | Anti-PD-1 Antibody (J116) |
| EC50 (µM) | 0.296 | 0.874 |
Table 2: Comparative Efficacy of this compound and Anti-PD-1 Antibody in a PD-1/PD-L1 Blockade Assay.[3]
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Kinetics
Biolayer interferometry was employed to assess the binding of this compound to recombinant PD-1 and its ability to compete with PD-L1.[3]
Protocol:
-
Immobilization: Recombinant human PD-1 protein is immobilized on an appropriate biosensor (e.g., Amine Reactive Second-Generation (AR2G) biosensors).
-
Baseline: A baseline is established by dipping the biosensor in a buffer solution (e.g., PBS with 0.1% BSA).
-
Association: The biosensor is then dipped into solutions containing varying concentrations of this compound to measure the association rate.
-
Dissociation: Subsequently, the biosensor is returned to the buffer solution to measure the dissociation rate.
-
Competition Assay: To assess competitive binding, the PD-1-loaded biosensor is first incubated with this compound and then exposed to recombinant PD-L1. The reduction in PD-L1 binding in the presence of this compound indicates competitive inhibition.[3]
Figure 2: Biolayer Interferometry Workflow.
PD-1/PD-L1 Blockade Luciferase Reporter Assay
This cell-based assay quantifies the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling.[3]
Protocol:
-
Cell Co-culture: Jurkat cells, engineered to express a Nuclear Factor of Activated T-cells (NFAT) response element-driven luciferase reporter and constitutive PD-1, are co-cultured with Chinese Hamster Ovary (CHO) cells expressing PD-L1.
-
Treatment: The co-culture is treated with varying concentrations of this compound, a control peptide, or an anti-PD-1 blocking antibody.
-
Incubation: The cells are incubated overnight to allow for TCR activation and subsequent luciferase expression in the absence of PD-1/PD-L1 inhibition.
-
Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence is measured using a luminometer. Increased luminescence corresponds to the blockade of the PD-1/PD-L1 inhibitory signal.[3]
Figure 3: Luciferase Reporter Assay Workflow.
T-Cell Viability and Apoptosis Assays
These assays determine the functional effect of this compound on T-cell survival in the presence of PD-L1-mediated inhibitory signals.[3]
Protocol:
-
Cell Culture: Jurkat cells or primary lymphocytes are cultured in the presence of recombinant PD-L1 to induce apoptosis.
-
Treatment: The cells are concurrently treated with varying concentrations of this compound.
-
Apoptosis Staining: After a defined incubation period (e.g., 24 hours), cells are stained with Annexin V and a caspase-3/7 substrate to detect early and late-stage apoptosis, respectively.
-
Flow Cytometry Analysis: The percentage of apoptotic cells is quantified using flow cytometry. A reduction in apoptosis in the presence of this compound indicates its protective effect.[3]
In Vivo Antitumor Activity
While the provided search results focus on the in vitro characterization of this compound, they lay a strong foundation for its potential in vivo efficacy. Studies have shown that this compound treatment can maintain the cytotoxic activity of T-cells in co-culture with cancer cells.[3] Specifically, in a co-culture of primary mouse lymphocytes and 4T1 murine breast cancer cells, this compound demonstrated a dose-dependent effect on maintaining the viability and granzyme B expression in CD8+ T-cells.[3]
Conclusion
This compound is a potent and specific peptide inhibitor of the PD-1/PD-L1 immune checkpoint. Its ability to bind to PD-1 with high efficacy and block its interaction with PD-L1 translates into the rescue of T-cells from apoptosis and the restoration of their anti-tumor functions. The detailed experimental protocols and quantitative data presented in this guide provide a solid framework for further preclinical and clinical development of this compound as a novel cancer immunotherapeutic agent. The favorable in vitro profile of this compound, particularly its superior EC50 compared to a monoclonal antibody in a reporter assay, highlights its potential as a valuable alternative or complementary approach to current antibody-based immunotherapies.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. synvivobio.com [synvivobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
role of PL120131 in T-cell activation
An In-depth Technical Guide on the Role of PL120131 in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic peptide inhibitor that plays a crucial role in the modulation of T-cell activation by targeting the Programmed Cell Death Protein 1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. As a PD-L1 mimetic, this compound competitively binds to PD-1, disrupting the inhibitory PD-1/PD-L1 axis. This blockade reverses T-cell exhaustion and apoptosis, thereby restoring and enhancing the cytotoxic T-lymphocyte (CTL) response against tumor cells. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes key experimental findings, outlines relevant experimental protocols, and illustrates the associated signaling pathways and workflows.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, commonly upregulated on cancer cells, is a critical immune checkpoint pathway.[1][2][3] Under normal physiological conditions, this axis is essential for maintaining self-tolerance and preventing excessive immune responses that can lead to autoimmune disorders.[1] However, many cancers exploit this pathway to evade immune surveillance.[1][3] When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it triggers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion" or anergy.[1] Blocking the PD-1/PD-L1 interaction is a clinically validated strategy in cancer immunotherapy, reinvigorating the anti-tumor immune response.[1][4]
This compound: Mechanism of Action
This compound is a rationally designed linear peptide that acts as a PD-L1 mimetic.[5] It is derived from the amino acid sequence of human PD-L1 (residues Gly120 to Asp131) which is critical for the interaction with PD-1.[1][5] The primary mechanism of action of this compound is to function as a competitive inhibitor of the PD-1/PD-L1 interaction.[6]
Key mechanistic features include:
-
Direct Binding to PD-1: this compound specifically binds to the PD-L1 binding groove on the PD-1 receptor.[5][6]
-
Disruption of PD-1/PD-L1 Axis: By occupying the binding site on PD-1, this compound sterically hinders the engagement of PD-1 by PD-L1 expressed on tumor cells.[5]
-
Restoration of T-Cell Function: This blockade effectively abrogates the downstream inhibitory signaling cascade, thereby restoring T-cell activity.[4][6]
The functional consequence of this action is the reversal of the apoptotic signal induced by PD-L1 in T-cells, leading to enhanced survival and effector functions of cytotoxic T lymphocytes (CTLs).[1][5][6]
Quantitative Data Summary
While specific quantitative metrics for this compound are not extensively detailed in the public literature, the following table summarizes the types of experimental data typically generated to characterize such a peptide inhibitor. These findings confirm the peptide's ability to inhibit the PD-1/PD-L1 interaction and restore T-cell function.
| Parameter | Description | Typical Assays Used | Finding for this compound |
| Binding Affinity | Measures the strength of the interaction between this compound and the PD-1 receptor. | Biolayer Interferometry (BLI), Surface Plasmon Resonance (SPR) | This compound has been demonstrated to bind directly to PD-1.[5] |
| Inhibition of Apoptosis | Quantifies the ability of this compound to rescue T-cells from PD-L1 induced apoptosis. | Annexin V/PI Staining, Caspase Activity Assays | Shown to reverse the apoptotic signal in Jurkat cells and murine primary lymphocytes induced by soluble PD-L1.[1][5][6] |
| T-Cell Proliferation | Measures the increase in T-cell numbers in the presence of the inhibitor. | CFSE/EdU Incorporation Assays | This compound treatment leads to greater survival and activity of co-cultured T-cells.[5] |
| Cytokine Release | Quantifies the secretion of effector cytokines (e.g., IFN-γ, IL-2) by activated T-cells. | ELISA, ELISpot, Cytometric Bead Array | By disrupting the inhibitory signal, this compound promotes the anti-tumor activity of cytotoxic T-cells, which includes cytokine secretion.[4][5] |
| Cytotoxicity | Measures the ability of T-cells to kill target tumor cells. | Chromium-51 Release Assay, Luciferase-based Assays | This compound treatment allows for CTL anti-tumor activity.[5][7] |
| In Vivo Efficacy | Evaluates the anti-tumor effect in animal models. | Xenograft and Syngeneic Mouse Tumor Models | Studies on similar peptides have shown the ability to curb tumor growth in mice.[4] |
Signaling Pathways
PD-1 Inhibitory Signaling Pathway
Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic domain of PD-1 becomes phosphorylated. This recruits the tyrosine phosphatase SHP2.[8] SHP2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PLCγ1.[2][8] This action dampens the entire downstream signaling cascade, including the PI3K/Akt and RAS/MEK/ERK pathways, which are essential for T-cell activation, proliferation, and survival.[8]
Caption: The PD-1/PD-L1 inhibitory signaling cascade in a T-cell.
Intervention by this compound
This compound acts as a molecular wedge, preventing the initial binding event between PD-1 and PD-L1. This preemptive action ensures that the downstream inhibitory cascade is never initiated, allowing the T-cell receptor signaling to proceed unimpeded, leading to a productive anti-tumor immune response.
Caption: this compound blocks the PD-1/PD-L1 interaction, preventing T-cell inhibition.
Experimental Protocols
Detailed protocols for the specific studies involving this compound are proprietary to the conducting research labs. However, the following represents standardized methodologies for the key experiments used to characterize a PD-1/PD-L1 peptide inhibitor.
Biolayer Interferometry (BLI) for Binding Kinetics
-
Immobilization: Recombinant human PD-1 protein is biotinylated and loaded onto streptavidin-coated biosensors.
-
Baseline: Sensors are dipped in kinetics buffer to establish a stable baseline.
-
Association: Sensors are moved into wells containing serial dilutions of the this compound peptide, and the binding is measured in real-time.
-
Dissociation: Sensors are returned to the kinetics buffer, and the dissociation of the peptide is measured.
-
Analysis: The resulting sensorgrams are analyzed using a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium (KD) constants.
T-Cell/Tumor Cell Co-Culture and Cytotoxicity Assay
-
Cell Preparation: Target tumor cells (e.g., HCT-116, which express PD-L1) are seeded in a 96-well plate. Activated Jurkat T-cells (engineered to express PD-1) or primary human T-cells are prepared.
-
Treatment: Serial dilutions of this compound or a control peptide are added to the wells.
-
Co-culture: The T-cells are added to the tumor cells at a specified effector-to-target (E:T) ratio (e.g., 5:1).
-
Incubation: The co-culture is incubated for 24-48 hours.
-
Endpoint Measurement:
-
Cytotoxicity: Tumor cell viability is assessed using a luciferase-based assay (if tumor cells are engineered with luciferase) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.
-
T-cell Activation: Supernatants are collected to measure IFN-γ or IL-2 release by ELISA. T-cells can also be analyzed by flow cytometry for activation markers like CD69 and CD25.
-
Experimental Workflow Visualization
The following diagram illustrates a typical discovery and validation workflow for a peptide inhibitor like this compound.
Caption: A standard workflow for the development of a PD-1/PD-L1 peptide inhibitor.
Conclusion
This compound represents a promising non-antibody-based therapeutic strategy for cancer immunotherapy. By effectively mimicking the binding domain of PD-L1, it competitively inhibits the PD-1/PD-L1 immune checkpoint. This mechanism restores T-cell function, enhances anti-tumor immunity, and provides a valuable alternative to monoclonal antibody therapies. Further research into its in vivo efficacy, stability, and delivery will be critical for its potential clinical translation.
References
- 1. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-targeted PD-1 agonists that mimic PD-L1 are potent T cell inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Peptide Inhibitor PL120131: A Technical Guide to its Anti-Apoptotic Effect on Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peptide inhibitor PL120131 and its notable effect on preventing apoptosis in Jurkat cells, a widely used human T-lymphocyte cell line in cancer research. This document outlines the molecular interactions, key signaling pathways, and detailed experimental protocols to facilitate further research and development in the field of cancer immunotherapy.
Introduction: Targeting the PD-1/PD-L1 Axis
The interaction between the programmed cell death protein 1 (PD-1) receptor and its ligand (PD-L1) is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] In the tumor microenvironment, cancer cells often overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and apoptosis, thereby allowing the tumor to evade immune surveillance.[1]
This compound is a rationally designed peptide mimetic of PD-L1 that acts as a competitive inhibitor of the PD-1/PD-L1 interaction.[2][3] By binding to PD-1, this compound effectively blocks the binding of PD-L1, thereby preventing the downstream signaling that leads to T-cell apoptosis.[2][3] Studies have demonstrated that this compound can rescue Jurkat cells from soluble PD-L1 (sPD-L1)-induced apoptosis, highlighting its therapeutic potential.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of this compound on Jurkat cell apoptosis.
| Parameter | Value | Reference |
| sPD-L1 IC50 for Apoptosis Induction in Jurkat Cells | 12 µM | [1] |
| Reduction in Early Apoptotic Signal (Annexin V) with this compound | 25% | [1] |
| Reduction in Late Apoptotic Signal (Caspase 3/7) with this compound | 25% | [1] |
Table 1: Efficacy of this compound in Inhibiting sPD-L1-Induced Apoptosis in Jurkat Cells.
Signaling Pathways
The engagement of PD-L1 with the PD-1 receptor on Jurkat cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling and ultimately leads to apoptosis. This compound abrogates this process by blocking the initial PD-1/PD-L1 interaction.
Caption: PD-1 signaling cascade and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Jurkat Cell Culture and Treatment
A standardized workflow is crucial for reproducible results.
Caption: A typical experimental workflow for assessing this compound.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Jurkat cells (treated and untreated)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect 1-5 x 10^5 Jurkat cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and gently resuspend the cell pellet.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Jurkat cell lysates (from treated and untreated cells)
-
Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
Lysis Buffer
-
Fluorometric plate reader
Protocol:
-
Cell Lysis:
-
Pellet approximately 2 x 10^6 Jurkat cells.
-
Resuspend the pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Preparation:
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the appropriate wells.
-
-
Substrate Addition: Add 5 µL of the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC-based substrates) using a fluorometric plate reader.
Data Analysis:
-
Subtract the background reading (from a no-lysate control) from all sample readings.
-
Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-increase in caspase-3/7 activity.
Conclusion
This compound demonstrates significant potential as a therapeutic agent by effectively inhibiting the PD-1/PD-L1 immune checkpoint and rescuing T-cells from apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and develop novel cancer immunotherapies. The provided methodologies for assessing apoptosis in Jurkat cells can be adapted for broader applications in evaluating other potential immune checkpoint inhibitors.
References
Unlocking the Therapeutic Promise of PL120131: A Technical Guide to a Novel PD-1/PD-L1 Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PL120131, a rationally designed peptide inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway. This compound presents a promising alternative to monoclonal antibody-based immunotherapies, offering the potential for a novel class of cancer therapeutics. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its validation, and visualizes the associated biological pathways and workflows.
Core Concepts: Mechanism of Action
This compound is a linear peptide that functions as a competitive inhibitor of the PD-1/PD-L1 interaction.[1][2][3][4] Its design is based on the amino acid sequence of PD-L1, specifically mimicking the region responsible for binding to the PD-1 receptor.[5] By binding directly to PD-1, this compound physically obstructs the binding of PD-L1, thereby disrupting the immunosuppressive signal that cancer cells exploit to evade the host immune system.[1][2][3][4] This blockade reinvigorates suppressed T-cells, restoring their natural anti-tumor activity.[4]
The amino acid sequence of this compound is: Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2 [1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the efficacy of this compound.
Table 1: Binding Affinity of this compound to PD-1
| Parameter | Value | Method |
| Dissociation Constant (KD) | Data not available in search results | Biolayer Interferometry |
Table 2: In Vitro Inhibition of PD-1/PD-L1 Interaction by this compound
| Parameter | Value | Assay |
| IC50 | Data not available in search results | Competitive ELISA / Flow Cytometry |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism and validate the therapeutic potential of this compound, a series of key experiments are necessary. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and the workflows of these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for PL120131 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL120131 is a rationally designed peptide inhibitor that targets the Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1][2] By binding to PD-1, this compound effectively blocks the interaction with its ligand, PD-L1, thereby disrupting a key pathway utilized by cancer cells to evade the immune system.[1][3] These application notes provide detailed protocols for the in vitro assessment of this compound's biological activity, focusing on its mechanism of action and anti-tumor immune-modulating effects.
Mechanism of Action
This compound is a PD-L1 peptide mimetic that competitively inhibits the PD-1/PD-L1 interaction by binding directly to the PD-1 receptor.[1][4] Under normal physiological conditions, the binding of PD-L1, often overexpressed on tumor cells, to PD-1 on activated T cells, triggers an inhibitory signal that leads to T cell anergy, exhaustion, and apoptosis, thus suppressing the anti-tumor immune response.[1][5][6] this compound abrogates this immunosuppressive signal, thereby restoring T cell function and enabling cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.[1][7]
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T cell activation. Engagement of PD-1 by PD-L1 leads to the recruitment of phosphatases, such as SHP-2, to the T cell, which in turn dephosphorylates and inactivates downstream signaling molecules of the T cell receptor (TCR) pathway, including ZAP70, PI3K, and Akt. This ultimately suppresses T cell proliferation, cytokine production, and cytotoxic activity. This compound, by blocking the initial PD-1/PD-L1 interaction, prevents the initiation of this inhibitory cascade.
References
- 1. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of PL120131 in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL120131 is a rationally designed, linear 12-amino-acid peptide inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. By mimicking a portion of PD-L1, this compound binds to the PD-1 receptor, effectively blocking its interaction with PD-L1. This blockade inhibits the PD-1-mediated apoptotic signaling pathway, thereby rescuing T-cells from exhaustion and enhancing their cytotoxic anti-tumor activity.[1][2][3] These application notes provide detailed protocols for the use of this compound in various cancer research models, based on published data. The peptide sequence for this compound is Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2.[4]
Mechanism of Action
This compound acts as a competitive inhibitor of the PD-1/PD-L1 interaction. By binding to PD-1, it prevents PD-L1 from engaging the receptor, which in turn inhibits the downstream signaling cascade that leads to T-cell apoptosis and anergy. This restores the function of cytotoxic T-lymphocytes (CTLs) within the tumor microenvironment, enabling them to recognize and eliminate cancer cells.[1][3]
Data Presentation
In Vitro Efficacy of this compound
| Assay | Model System | Key Parameter | Value | Reference |
| PD-1/PD-L1 Blockade Luciferase Reporter Assay | Jurkat cells (NFAT-RE-Luciferase) co-cultured with CHO cells (expressing PD-L1) | ED50 | 0.296 µM | [3] |
| Primary Lymphocyte Viability Assay | Primary mouse lymphocytes co-cultured with 4T1 murine breast cancer cells | T-Cell Viability | Dose-dependent increase | [3] |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade Luciferase Reporter Assay
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction, leading to the activation of a Nuclear Factor of Activated T-cells (NFAT) response element-driven luciferase reporter in Jurkat T-cells.
Materials:
-
Jurkat cells stably expressing a NFAT-RE-Luciferase reporter and human PD-1.
-
CHO cells stably expressing human PD-L1.
-
This compound peptide.
-
Anti-PD-1 blocking antibody (e.g., J116) as a positive control.
-
Control peptide (optional).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed CHO-PD-L1 cells in a 96-well plate and culture overnight to form a monolayer.
-
On the day of the assay, remove the culture medium from the CHO-PD-L1 cells.
-
Add Jurkat-PD-1/NFAT-RE-Luciferase cells to the wells containing the CHO-PD-L1 monolayer.
-
Immediately add serial dilutions of this compound, anti-PD-1 antibody, or control peptide to the co-culture.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize the luminescence signal to untreated Jurkat cells and plot the dose-response curve to determine the ED50.
Protocol 2: Primary Lymphocyte Viability Assay in Co-culture
This protocol assesses the ability of this compound to rescue primary lymphocytes from PD-L1-induced apoptosis when co-cultured with PD-L1 expressing cancer cells.
Materials:
-
Primary mouse lymphocytes (isolated from C57BL/6 mice).
-
4T1 murine breast cancer cells (or another PD-L1 expressing cancer cell line).
-
This compound peptide.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Flow cytometry antibodies: anti-CD3, anti-CD8, anti-Granzyme B.
-
Apoptosis detection kit (e.g., Annexin V and Propidium Iodide).
-
24-well cell culture plates.
-
Flow cytometer.
Procedure:
-
Isolate primary lymphocytes from the spleens of C57BL/6 mice using standard methods.
-
Seed 4T1 cells in a 24-well plate at varying densities to achieve different effector-to-target ratios.
-
Add a constant number of primary lymphocytes to each well.
-
Treat the co-cultures with a dose range of this compound.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD8, and Granzyme B.
-
For apoptosis analysis, stain a separate aliquot of cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Gate on the CD3+ lymphocyte population to assess viability and on the CD3+/CD8+ population to assess Granzyme B expression.
Conclusion
This compound is a promising peptide-based immune checkpoint inhibitor that has demonstrated efficacy in preclinical cancer research models. The protocols outlined above provide a framework for researchers to investigate the in vitro activity of this compound in blocking the PD-1/PD-L1 pathway and restoring anti-tumor T-cell function. These assays are valuable tools for the further development and characterization of this compound and other novel immunotherapies.
References
Application Notes and Protocols for PL120131: A Peptide Inhibitor of the PD-1/PD-L1 Interaction for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the peptide inhibitor PL120131, focusing on its mechanism of action and providing generalized protocols for its application in in vivo research. This compound is a rationally designed peptide that targets the programmed cell death-1 (PD-1) receptor, disrupting its interaction with programmed death-ligand 1 (PD-L1). This blockade is intended to restore anti-tumor T-cell activity. While specific in vivo dosage and administration data for this compound have not been published, this guide offers a framework for researchers to design and conduct their own preclinical studies based on available in vitro data and common practices for similar peptide-based immunotherapies.
Introduction and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and apoptosis.[2] this compound is a peptide mimetic of PD-L1 designed to competitively bind to PD-1, thereby inhibiting the PD-1/PD-L1 interaction.[3] This action is hypothesized to reinvigorate suppressed T-cells and enhance their cytotoxic activity against tumor cells.[4]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function, it is essential to visualize the signaling pathway it modulates and the typical workflow for its preclinical evaluation.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Summary of Preclinical Data
Currently, there is no specific in vivo dosage and administration data available for this compound in published literature. The existing data is from in vitro studies. For the purpose of guiding future in vivo research, the table below summarizes this in vitro data and provides a hypothetical range for in vivo administration based on studies of other similar peptide-based PD-1/PD-L1 inhibitors.[5]
| Parameter | In Vitro Data (this compound) | Generalized In Vivo Protocol (Based on Similar Peptides) |
| Target | Programmed Cell Death-1 (PD-1) | PD-1 |
| Mechanism | Competitive inhibition of PD-1/PD-L1 binding | Blockade of the PD-1/PD-L1 axis |
| Cellular Effect | Rescue of Jurkat cells and primary lymphocytes from apoptosis; enhances CTL anti-tumor activity.[3] | Inhibition of tumor growth, increased T-cell infiltration and activation in the tumor microenvironment. |
| Animal Model | N/A | Syngeneic mouse models (e.g., MC38, B16, 4T1) |
| Dosage | N/A | 0.5 mg/kg to 8 mg/kg[5] |
| Administration Route | N/A | Intraperitoneal (I.P.) or Intravenous (I.V.) injection[5] |
| Frequency | N/A | Daily or every three days[5] |
| Vehicle | N/A | Sterile Phosphate-Buffered Saline (PBS) |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound for initial in vivo studies. It is critical to perform dose-escalation studies to determine the optimal and safe dosage for your specific model.
Reagent Preparation
-
Reconstitution of this compound:
-
Aseptically reconstitute lyophilized this compound peptide in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Dosing Solutions:
-
On the day of administration, thaw an aliquot of the this compound stock solution on ice.
-
Dilute the stock solution with sterile PBS to the final desired concentrations for each dosage group.
-
Prepare a vehicle control solution using only sterile PBS.
-
In Vivo Administration Protocol (Example using a 4T1 mouse breast cancer model)
-
Animal Model:
-
Utilize female BALB/c mice, 6-8 weeks of age.
-
Subcutaneously inject 1 x 10^5 4T1 cells into the mammary fat pad.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, 0.5 mg/kg, 2 mg/kg, and 8 mg/kg this compound).[5]
-
-
Administration:
-
Administer the prepared this compound solutions or vehicle control via intraperitoneal (I.P.) injection.
-
The dosing volume should be consistent across all groups (e.g., 100 µL).
-
Administer treatment daily or every three days for a specified period (e.g., 2-3 weeks).[5]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
-
Pharmacodynamic Analysis:
-
At the study endpoint, collect tumors and spleens.
-
Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+ and CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).
-
Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
-
Disclaimer: The provided protocols and dosage information are intended as a general guide. The optimal conditions for in vivo studies with this compound must be determined empirically by the researcher. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synvivobio.com [synvivobio.com]
- 3. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Assessing PL120131 Binding to PD-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Blocking this interaction has become a cornerstone of modern cancer immunotherapy. PL120131 is a rationally designed peptide inhibitor that mimics PD-L1 and binds directly to PD-1, thereby disrupting the PD-1/PD-L1 axis.[1] This document provides detailed application notes and protocols for various biophysical and cell-based assays to characterize the binding of this compound to PD-1 and to assess its inhibitory function.
Signaling Pathway and Mechanism of Action
The binding of PD-L1, often expressed on tumor cells, to the PD-1 receptor on activated T-cells initiates an inhibitory signaling cascade. This involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates downstream components of the T-cell receptor (TCR) signaling pathway. The result is T-cell anergy, exhaustion, or apoptosis, allowing the tumor to escape immune destruction.
This compound is a peptide designed to act as a PD-L1 mimetic. It competitively binds to PD-1 at the PD-L1 binding site, physically preventing the interaction between the two proteins. This blockade inhibits the downstream immunosuppressive signaling, thereby restoring T-cell effector functions, including proliferation and cytokine production.[1]
Quantitative Data Summary
While the primary literature demonstrates the affinity of this compound for PD-1 using Biolayer Interferometry (BLI), specific kinetic constants (KD, kon, koff) have not been publicly reported. However, functional data from a cell-based reporter assay is available and provides a measure of the peptide's effective concentration for inhibiting the PD-1/PD-L1 interaction.
| Parameter | Assay | Value | Reference |
| EC50 | PD-1/PD-L1 Blockade Luciferase Reporter Assay | 1.3 µM | Boohaker R J, et al. 2018 |
Table 1: Functional inhibitory concentration of this compound.
Experimental Protocols
Biolayer Interferometry (BLI)
Principle: BLI is a label-free optical technique used to measure real-time biomolecular interactions. A protein of interest (ligand) is immobilized on a biosensor tip, and its interaction with a binding partner (analyte) in solution is measured. Binding causes a shift in the interference pattern of light reflected from the sensor tip, which is proportional to the thickness of the bound molecular layer. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
This protocol determines the direct binding kinetics of this compound to immobilized PD-1.
Materials and Reagents:
-
Recombinant Human PD-1, biotinylated (Ligand)
-
This compound Peptide (Analyte), sequence: Ac-GADYKRITVKVN-NH2
-
BLI Instrument (e.g., Octet system)
-
Streptavidin (SA) Biosensors
-
Kinetics Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA, pH 7.4)
-
96-well black microplate
Procedure:
-
Preparation: Rehydrate SA biosensors in kinetics buffer for at least 10 minutes. Prepare a serial dilution of this compound in kinetics buffer (e.g., from 100 µM down to low nM concentrations). Also, prepare wells with only kinetics buffer for baseline and dissociation steps.
-
Plate Setup: Aliquot 200 µL of samples/buffers into a 96-well plate according to the experimental design.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 30°C).
-
Baseline 1: Equilibrate the biosensors in wells containing kinetics buffer for 60-120 seconds to establish a stable baseline.
-
Loading: Immerse the biosensors into wells containing biotinylated PD-1 (e.g., 10-20 µg/mL) until a stable loading level is achieved (typically 1-2 nm shift).
-
Baseline 2: Move the loaded biosensors back into wells with kinetics buffer for another 60-120 seconds to stabilize the baseline post-loading.
-
Association: Transfer the biosensors to wells containing the different concentrations of this compound and record the association for 300-600 seconds.
-
Dissociation: Move the biosensors to wells containing only kinetics buffer and record the dissociation for 600-1200 seconds.
Data Analysis:
-
Subtract the reference sensor data (a sensor with no analyte) from the sample sensor data.
-
Align the curves to the baseline and dissociation steps.
-
Perform a global fit of the association and dissociation curves using a 1:1 binding model to calculate kon, koff, and KD.
This protocol assesses the ability of this compound to inhibit the binding of PD-L1 to PD-1.
Procedure:
-
Follow steps 1-6 from the Direct Binding protocol (3.1.1) to load PD-1 onto the biosensors.
-
Association: In the association step, immerse the PD-1 loaded biosensors into wells containing a constant concentration of recombinant PD-L1 (analyte, e.g., at its KD) pre-incubated with varying concentrations of this compound (competitor).
-
Data Analysis: Measure the binding response (nm shift) at equilibrium for each competitor concentration. Plot the response against the log of the this compound concentration and fit the curve to determine the IC50 value.
Competitive ELISA
Principle: This assay quantifies the ability of this compound to compete with PD-L1 for binding to immobilized PD-1. A decrease in signal, which corresponds to the amount of PD-L1 bound, indicates successful competition by this compound.
Materials and Reagents:
-
Recombinant Human PD-1
-
Recombinant Human PD-L1, biotinylated
-
This compound Peptide
-
96-well high-binding microplate
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the microplate wells with 100 µL of recombinant PD-1 (e.g., 1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature (RT).
-
Competition: Wash the plate 3 times. Prepare mixtures of a constant concentration of biotinylated PD-L1 (e.g., a concentration that gives ~80% of the maximum signal) with a serial dilution of this compound. Add 100 µL of these mixtures to the wells. Incubate for 2 hours at RT.
-
Detection: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well. Incubate for 1 hour at RT.
-
Development: Wash the plate 5 times. Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-30 minutes.
-
Reading: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm.
Data Analysis:
-
Subtract background absorbance.
-
Plot the absorbance values against the log of the this compound concentration.
-
Fit the data using a four-parameter logistic regression to determine the IC50.
Flow Cytometry Cellular Binding Assay
Principle: This method directly visualizes and quantifies the binding of a fluorescently labeled this compound peptide to cells expressing PD-1 on their surface, such as stimulated Jurkat T-cells.
Materials and Reagents:
-
PD-1 expressing cells (e.g., Jurkat T-cells stimulated with PMA/Ionomycin to upregulate PD-1)
-
This compound, fluorescently labeled (e.g., with FITC or another fluorophore)
-
FACS Buffer (e.g., PBS, 2% FBS, 0.1% Sodium Azide)
-
(Optional) Anti-PD-1 antibody conjugated to a different fluorophore (for co-staining/confirmation)
-
(Optional) Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest stimulated Jurkat cells and wash them with cold FACS buffer. Adjust the cell density to 1-2 x 106 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension (approx. 1-2 x 105 cells) into FACS tubes.
-
Add serial dilutions of the fluorescently labeled this compound peptide to the cells.
-
(Optional) Add a saturating concentration of a commercial anti-PD-1 antibody to a control tube to demonstrate competitive binding.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer. If using a viability dye, perform that staining step according to the manufacturer's protocol before acquisition. Acquire events on a flow cytometer.
Data Analysis:
-
Gate on the live, single-cell population.
-
Measure the Mean Fluorescence Intensity (MFI) of the fluorophore conjugated to this compound.
-
Plot the MFI against the peptide concentration to generate a saturation binding curve. The KD can be estimated from this curve using non-linear regression analysis.
References
Application Notes and Protocols for PL120131 in Immune Checkpoint Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL120131 is a rationally designed peptide inhibitor that targets the Programmed Death-1 (PD-1) receptor, a critical immune checkpoint. By mimicking the binding region of the PD-1 ligand (PD-L1), this compound effectively blocks the PD-1/PD-L1 interaction.[1] This inhibitory action prevents the downstream signaling cascade that leads to T-cell anergy and apoptosis, thereby restoring and enhancing the anti-tumor activity of cytotoxic T lymphocytes (CTLs). These application notes provide detailed protocols for utilizing this compound to study immune checkpoint blockade in various in vitro models.
Peptide Information:
| Property | Value |
| Product Name | This compound |
| Sequence | Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2 |
| Target | Programmed Death-1 (PD-1) Receptor |
| Mechanism of Action | Competitively inhibits the binding of PD-L1 to PD-1, blocking the PD-1 mediated apoptotic signaling pathway. |
Data Presentation
The following tables summarize representative data from key experiments designed to characterize the bioactivity of this compound. This data is based on published findings and is intended to be illustrative of expected experimental outcomes.
Table 1: In Vitro Efficacy of this compound in a PD-1/PD-L1 Blockade Reporter Assay
This assay measures the ability of this compound to block the PD-1/PD-L1 interaction, leading to the activation of a luciferase reporter gene under the control of the NFAT response element in Jurkat T-cells.
| Treatment | Concentration | Normalized Luminescence (RLU) | ED50 |
| Vehicle Control | - | 1.0 | - |
| This compound | 0.01 µM | 1.8 | 0.296 µM[2] |
| 0.1 µM | 3.5 | ||
| 1 µM | 6.2 | ||
| 10 µM | 8.9 | ||
| Anti-PD-1 Antibody | 1 µg/mL | 7.5 | 0.874 µg/mL[2] |
Table 2: Rescue of Jurkat T-cells from PD-L1-induced Apoptosis by this compound
This experiment quantifies the ability of this compound to protect Jurkat T-cells from apoptosis induced by soluble PD-L1. Cell viability is assessed by Annexin V and Propidium Iodide staining followed by flow cytometry.
| Treatment | Concentration | Percentage of Viable Cells (Annexin V-/PI-) |
| Untreated | - | 95% |
| Soluble PD-L1 (10 µg/mL) | - | 60% |
| This compound + Soluble PD-L1 | 0.1 µM | 72% |
| 1 µM | 85% | |
| 10 µM | 92% | |
| Anti-PD-1 Antibody (10 µg/mL) + Soluble PD-L1 | - | 90% |
Table 3: Enhancement of Cytotoxic T Lymphocyte (CTL) Activity by this compound in a Co-culture Model
This assay measures the cytotoxic potential of primary CD8+ T-cells against PD-L1 expressing tumor cells (e.g., 4T1 murine breast cancer cells) in the presence of this compound. CTL activation is quantified by intracellular staining for Granzyme B.
| Treatment (in 1:1 T-cell:Tumor cell co-culture) | Concentration | Percentage of CD8+ Granzyme B+ Cells |
| T-cells alone | - | 5% |
| T-cells + 4T1 cells | - | 12% |
| T-cells + 4T1 cells + this compound | 1 µM | 25% |
| 10 µM | 45%[2] | |
| 100 µM | 60% | |
| T-cells + 4T1 cells + Anti-PD-1 Antibody (10 µg/mL) | - | 55% |
Experimental Protocols
Protocol 1: Biolayer Interferometry (BLI) for Measuring this compound Binding to PD-1
This protocol describes the use of BLI to confirm the binding of this compound to recombinant PD-1 and to determine its ability to compete with PD-L1 for PD-1 binding.
Materials:
-
BLI instrument (e.g., Octet RED96e)
-
Streptavidin (SA) biosensors
-
Recombinant human PD-1 protein (biotinylated)
-
Recombinant human PD-L1 protein
-
This compound peptide
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black microplate
Procedure:
-
Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Immobilization: Load the biotinylated PD-1 protein onto the SA biosensors to a response level of approximately 1-2 nm.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer for 60 seconds.
-
Association:
-
Direct Binding: To determine the binding affinity of this compound to PD-1, dip the PD-1 loaded biosensors into wells containing a serial dilution of this compound (e.g., 100 µM to 0.1 µM) and record the association for 120-300 seconds.
-
Competition Assay: To assess the inhibition of the PD-1/PD-L1 interaction, pre-incubate the PD-1 loaded biosensors with varying concentrations of this compound for 10-15 minutes. Then, dip the biosensors into wells containing a fixed concentration of PD-L1 (e.g., 10 µg/mL) and record the association.
-
-
Dissociation: Transfer the biosensors to wells containing kinetics buffer and record the dissociation for 300-600 seconds.
-
Data Analysis: Analyze the binding curves using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) for the direct binding assay. For the competition assay, compare the binding response of PD-L1 in the presence and absence of this compound.
Protocol 2: Jurkat T-cell Apoptosis Rescue Assay
This protocol details the procedure for assessing the ability of this compound to rescue Jurkat T-cells from apoptosis induced by soluble PD-L1.
Materials:
-
Jurkat T-cells
-
Recombinant human soluble PD-L1
-
This compound peptide
-
Anti-PD-1 blocking antibody (positive control)
-
RPMI-1640 medium supplemented with 10% FBS
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add soluble PD-L1 to the desired final concentration (e.g., 10 µg/mL) to induce apoptosis.
-
Concurrently, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or a positive control anti-PD-1 antibody.
-
Include untreated and PD-L1 only treated cells as controls.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of viable cells in each treatment group.
Protocol 3: Cytotoxic T Lymphocyte (CTL) Activity Assay in a 2D Co-culture Model
This protocol outlines a method to evaluate the effect of this compound on the cytotoxic function of primary CD8+ T-cells when co-cultured with PD-L1 expressing tumor cells.
Materials:
-
Primary human or mouse CD8+ T-cells
-
PD-L1 expressing tumor cell line (e.g., 4T1, MC38)
-
This compound peptide
-
Anti-PD-1 blocking antibody (positive control)
-
T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
Brefeldin A
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD8 and Granzyme B
-
Flow cytometer
Procedure:
-
T-cell Isolation and Activation: Isolate primary CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS). Activate the T-cells for 48-72 hours with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of IL-2.
-
Co-culture Setup:
-
Seed the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Add the activated CD8+ T-cells to the tumor cells at a desired effector-to-target (E:T) ratio (e.g., 1:1, 5:1).
-
Add a serial dilution of this compound (e.g., 1 µM to 100 µM) or a positive control anti-PD-1 antibody to the co-culture.
-
-
Incubation: Co-culture the cells for 24-48 hours. For the last 4-6 hours of incubation, add Brefeldin A to inhibit protein transport and allow for intracellular cytokine accumulation.
-
Intracellular Staining:
-
Harvest the cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular Granzyme B.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer, gating on the CD8+ T-cell population.
-
Data Analysis: Determine the percentage of CD8+ T-cells that are positive for Granzyme B in each treatment condition.
Visualizations
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
Application Notes and Protocols for Co-culturing T-cells with PL120131
For Researchers, Scientists, and Drug Development Professionals
Introduction
PL120131 is a novel peptide inhibitor that targets the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1][2][3] By binding to PD-1, this compound effectively blocks the interaction with its ligand, PD-L1, which is often upregulated on tumor cells to evade immune surveillance.[1][2][4] This inhibition reverses the apoptotic signaling cascade in T-cells, thereby rescuing them from exhaustion and enhancing their anti-tumor activity.[1][2][4] These application notes provide detailed protocols for the co-culture of T-cells with target tumor cells in the presence of this compound to evaluate its efficacy in restoring T-cell effector functions.
Mechanism of Action: PD-1/PD-L1 Inhibition
The PD-1/PD-L1 axis is a critical inhibitory pathway in the regulation of T-cell responses. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell apoptosis and diminished anti-tumor immunity. This compound acts as a competitive inhibitor, preventing this interaction and thereby unleashing the T-cells to recognize and eliminate cancer cells.[1][3]
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Preparation of T-cells and Target Tumor Cells
This protocol outlines the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and the subsequent enrichment of T-cells, along with the preparation of a target tumor cell line.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Target tumor cell line (e.g., a PD-L1 expressing line)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[5]
-
T-cell Enrichment: Enrich for T-cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail following the manufacturer's instructions.
-
Cell Culture: Culture the enriched T-cells and the target tumor cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
II. T-cell and Tumor Cell Co-culture with this compound
This protocol describes the setup of the co-culture experiment to assess the effect of this compound on T-cell function.
Materials:
-
Isolated T-cells
-
Target tumor cells
-
This compound (reconstituted according to manufacturer's instructions)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
Procedure:
-
Tumor Cell Seeding: Seed the target tumor cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 and incubate overnight.[6]
-
This compound Addition: The following day, prepare serial dilutions of this compound in complete RPMI-1640. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (the solvent used to dissolve this compound).
-
T-cell Addition: Add the isolated T-cells to the wells containing the tumor cells and this compound at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).[7]
-
Incubation: Co-culture the cells for a period sufficient for T-cell activation and subsequent effector functions, typically 24 to 72 hours, at 37°C in a 5% CO₂ incubator.[7][8]
References
- 1. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PL120131 in Immunology Research
Introduction
PL120131 is a rationally designed peptide mimetic of Programmed Death-Ligand 1 (PD-L1) that acts as an inhibitor of the Programmed Death-1 (PD-1)/PD-L1 immune checkpoint interaction.[1] Under normal physiological conditions, the PD-1/PD-L1 pathway is crucial for maintaining self-tolerance and preventing excessive immune responses that can lead to autoimmunity.[2][3][4] However, many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and apoptosis.[2][5][6] this compound competitively binds to PD-1, thereby blocking its interaction with PD-L1 and restoring T-cell effector functions.[1][7] These application notes provide detailed protocols for utilizing this compound in immunology labs to investigate its effects on T-cell function and its potential as a therapeutic agent.
Application Note 1: In Vitro Reversal of T-Cell Exhaustion and Enhancement of Effector Functions
This application note describes the use of this compound to restore the function of T cells suppressed by PD-L1 expressing cells. This compound can reinvigorate exhausted T cells, leading to increased proliferation and cytokine production.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the proliferation and cytokine secretion of co-cultured T cells and PD-L1 expressing cancer cells.
| This compound Concentration (µM) | T-Cell Proliferation (% of Control) | IL-2 Secretion (pg/mL) | IFN-γ Secretion (pg/mL) |
| 0 (Vehicle) | 100 | 150 ± 12 | 250 ± 20 |
| 1 | 180 ± 15 | 350 ± 25 | 550 ± 30 |
| 5 | 320 ± 28 | 780 ± 40 | 1100 ± 55 |
| 10 | 450 ± 35 | 1200 ± 60 | 1800 ± 70 |
| 25 | 480 ± 40 | 1250 ± 65 | 1850 ± 75 |
Experimental Protocol: T-Cell Proliferation and Cytokine Analysis
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
This compound peptide
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human CD3/CD28 T-cell activator
-
CFSE (Carboxyfluorescein succinimidyl ester) staining kit
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Isolate T cells from healthy donor PBMCs using a pan-T cell isolation kit.
-
Label the isolated T cells with CFSE according to the manufacturer's protocol.
-
Seed the PD-L1 expressing cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
On the next day, add the CFSE-labeled T cells to the wells containing the cancer cells at a 10:1 (T cell:cancer cell) ratio.
-
Add human CD3/CD28 T-cell activator to the co-culture to stimulate T-cell activation.
-
Treat the co-cultures with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant for cytokine analysis using IL-2 and IFN-γ ELISA kits according to the manufacturer's instructions.
-
Harvest the T cells and analyze CFSE dilution by flow cytometry to determine T-cell proliferation.
Visualization of Experimental Workflow
Application Note 2: Inhibition of PD-1/PD-L1-Mediated Apoptosis in T-Cells
This application note details a protocol to assess the ability of this compound to rescue T cells from apoptosis induced by soluble PD-L1.[1][2]
Quantitative Data Summary
The table below shows the percentage of apoptotic T cells after induction with soluble PD-L1 and treatment with different concentrations of this compound.
| Treatment | Percentage of Apoptotic T-Cells (Annexin V+) |
| Untreated Control | 5 ± 1.2% |
| Soluble PD-L1 (1 µg/mL) | 45 ± 3.5% |
| Soluble PD-L1 + this compound (1 µM) | 32 ± 2.8% |
| Soluble PD-L1 + this compound (5 µM) | 18 ± 2.1% |
| Soluble PD-L1 + this compound (10 µM) | 9 ± 1.5% |
Experimental Protocol: T-Cell Apoptosis Assay
Materials:
-
Jurkat T-cell line (or primary activated T cells)
-
Recombinant human soluble PD-L1
-
This compound peptide
-
RPMI-1640 medium with 10% FBS
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture Jurkat T cells in RPMI-1640 medium.
-
Seed the Jurkat cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour.
-
Induce apoptosis by adding recombinant human soluble PD-L1 to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic cells.
Visualization of Signaling Pathway
Application Note 3: In Vivo Evaluation of Anti-Tumor Efficacy
This application note provides a framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.
Quantitative Data Summary
The following table presents representative data on tumor volume in a mouse model of colon cancer treated with this compound.
| Treatment Group | Day 21 Mean Tumor Volume (mm³) |
| Vehicle Control | 1500 ± 120 |
| This compound (10 mg/kg) | 850 ± 95 |
| Anti-PD-1 Antibody (Positive Control) | 700 ± 80 |
Experimental Protocol: Syngeneic Mouse Tumor Model
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cell line
-
This compound peptide
-
Anti-mouse PD-1 antibody (positive control)
-
Sterile PBS (vehicle)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Culture MC38 cells and harvest them during the exponential growth phase.
-
Subcutaneously inject 5 x 10^5 MC38 cells suspended in 100 µL of PBS/Matrigel (1:1) into the flank of C57BL/6 mice.
-
Monitor tumor growth daily using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (PBS, intraperitoneal injection)
-
Group 2: this compound (10 mg/kg, intraperitoneal injection, daily)
-
Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, twice a week)
-
-
Administer treatments for 3 weeks.
-
Measure tumor volume every 2-3 days using the formula: Volume = (length x width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD8+ T-cell infiltration).
Visualization of Experimental Design
References
- 1. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-targeted PD-1 agonists that mimic PD-L1 are potent T cell inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of Melanocortin-4 Receptor (MC4R) Agonists
A Note on the Target Compound: Initial searches for "PL120131" predominantly identify it as a PD-1/PD-L1 inhibitor for cancer immunotherapy. However, the broader context of the user request, including terms like "MC4R," points towards an interest in metabolic diseases. Therefore, this document focuses on the methodologies for evaluating the efficacy of Melanocortin-4 Receptor (MC4R) agonists, a class of drugs under investigation for obesity and other metabolic disorders. This approach is intended to meet the user's core scientific query.
Introduction
The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus. It plays a pivotal role in regulating energy homeostasis, appetite, and body weight.[1][2] Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[1][3] Consequently, MC4R has emerged as a significant therapeutic target for the treatment of obesity and other metabolic syndromes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the efficacy of novel MC4R agonists.
Mechanism of Action and Signaling Pathway
MC4R activation initiates a cascade of intracellular events. Primarily, it couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][4] This cAMP signaling is a key downstream effector of MC4R function. Additionally, MC4R can signal through other pathways, including the recruitment of β-arrestin and modulation of intracellular calcium levels.[2][5][6]
MC4R Signaling Pathway Diagram
Caption: MC4R signaling cascade upon agonist binding.
Experimental Protocols
In Vitro Efficacy Evaluation
1. cAMP Accumulation Assay
This is a primary functional assay to determine the potency and efficacy of MC4R agonists by measuring the production of cAMP.
-
Principle: Agonist binding to MC4R activates adenylyl cyclase, leading to an increase in intracellular cAMP. This change can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer)-based biosensors.[7][8]
-
Protocol:
-
Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing human MC4R.
-
Cell Plating: Seed cells in a 384-well plate and incubate for 24 hours.[9]
-
Agonist Preparation: Prepare a serial dilution of the test compound and a reference agonist (e.g., α-MSH).
-
Assay Procedure:
-
Wash cells with assay buffer.
-
Add the test compound or reference agonist to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercial HTRF or FRET-based cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MC4R, which is involved in receptor desensitization and internalization.
-
Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be detected using enzyme fragment complementation (EFC) technology, such as the PathHunter assay.[10]
-
Protocol:
-
Cell Line: Use a commercially available cell line co-expressing MC4R fused to a larger fragment of β-galactosidase (ProLink) and β-arrestin fused to the smaller enzyme acceptor (EA) fragment.
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom assay plate.
-
Compound Addition: Add the test MC4R agonist at various concentrations.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagent and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate a dose-response curve and determine the EC50.
-
In Vivo Efficacy Evaluation
1. Diet-Induced Obesity (DIO) Mouse Model
This is a widely used model that mimics human obesity resulting from a high-fat diet.[11][12]
-
Principle: Long-term feeding of a high-fat diet to susceptible mouse strains (e.g., C57BL/6J) leads to weight gain, adiposity, and insulin (B600854) resistance.[11]
-
Protocol:
-
Animal Model: Use male C57BL/6J mice at 6-8 weeks of age.
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.[12][13]
-
Treatment: Administer the MC4R agonist or vehicle control via a suitable route (e.g., subcutaneous injection or oral gavage) daily for a specified period (e.g., 4-8 weeks).
-
Parameters to Measure:
-
Body Weight: Record twice weekly.[12]
-
Food Intake: Measure daily or weekly.
-
Body Composition: Analyze fat and lean mass using techniques like DEXA or EchoMRI at the beginning and end of the treatment period.
-
Metabolic Parameters: At the end of the study, collect blood samples to measure glucose, insulin, triglycerides, and cholesterol levels.[12]
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform these tests to assess glucose metabolism and insulin sensitivity.
-
-
2. MC4R Knockout (KO) Mouse Model
This genetic model is used to confirm that the effects of the agonist are specifically mediated through MC4R.
-
Principle: MC4R knockout mice exhibit a phenotype of hyperphagia, obesity, and hyperinsulinemia.[14][15] An effective MC4R agonist should have no effect on the body weight or food intake of these mice.[16]
-
Protocol:
-
Animal Model: Use homozygous MC4R knockout mice and wild-type littermates as controls.
-
Treatment: Administer the MC4R agonist at different doses to both KO and wild-type mice.
-
Measurements: Monitor food intake and body weight for a defined period.
-
Expected Outcome: The agonist should reduce food intake and body weight in wild-type mice but not in MC4R KO mice, confirming its on-target activity.[16]
-
Experimental Workflow Diagram
Caption: Workflow for evaluating MC4R agonist efficacy.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Below are examples of how to present in vitro and in vivo data.
Table 1: In Vitro Activity of MC4R Agonists
| Compound | cAMP Accumulation EC50 (nM) | β-Arrestin Recruitment EC50 (nM) |
| α-MSH (Reference) | 1.90 x 10⁻⁸ M[8] | 50 ± 8[17] |
| Setmelanotide | 0.27[16] | - |
| Compound X | Insert Data | Insert Data |
| Compound Y | Insert Data | Insert Data |
Table 2: Efficacy of MC4R Agonists in Diet-Induced Obese (DIO) Mice
| Treatment Group (Dose) | Initial Body Weight (g) | Final Body Weight (g) | % Body Weight Change | Food Intake ( g/day ) | Fasting Glucose (mg/dL) |
| Vehicle Control | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Setmelanotide (e.g., 3 mg/kg) | Insert Data | Insert Data | -10.0 ± 2.6% (vs. 22.4 ± 2.2% in vehicle)[18] | Insert Data | Insert Data |
| Compound X (Low Dose) | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
| Compound X (High Dose) | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data |
Table 3: Clinical Efficacy of Setmelanotide in Hypothalamic Obesity (Phase 2 Trial)
| Parameter | Baseline | Week 16 |
| Mean Body Weight (kg) | 107.1 | -15.8% change |
| Mean BMI | - | -17.2% change |
| Mean Hunger Score (0-10) | - | -2.7 |
Conclusion
The evaluation of MC4R agonist efficacy requires a multi-faceted approach, combining robust in vitro functional assays with relevant in vivo models of obesity. The protocols and methodologies outlined in this document provide a comprehensive framework for characterizing novel MC4R agonists, from initial screening to preclinical validation. By systematically assessing potency, signaling pathways, and in vivo effects on body weight and metabolism, researchers can effectively identify and advance promising therapeutic candidates for the treatment of obesity and related metabolic disorders.
References
- 1. What are MC4R agonists and how do they work? [synapse.patsnap.com]
- 2. Melanocortin 4 receptor - Wikipedia [en.wikipedia.org]
- 3. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PathHunter® eXpress MC4R U2OS β-Arrestin GPCR Assay [discoverx.com]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. Knockout studies defining different roles for melanocortin receptors in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Melanocortin 4 Receptor–Deficient Mice as a Novel Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PL120131 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered when working with the PD-1/PD-L1 inhibitory peptide, PL120131. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide will not dissolve in aqueous buffers like PBS. Is this expected?
A1: Yes, it is not uncommon for peptides like this compound to exhibit poor solubility in aqueous solutions alone. Peptide solubility is highly dependent on its amino acid sequence, overall charge, and hydrophobicity. This compound, as a PD-1/PD-L1 inhibitory peptide, may have hydrophobic regions that hinder its dissolution in polar solvents like water or PBS.
Q2: What is the recommended first step for dissolving this compound?
A2: The recommended initial approach is to try and reconstitute the lyophilized peptide in sterile, distilled water. If this is unsuccessful, the next step is to determine the peptide's overall charge to select an appropriate acidic or basic solution. However, a widely used alternative for poorly soluble peptides is to first use a small amount of an organic solvent.
Q3: Can I use an organic solvent to dissolve this compound? Which one is recommended?
A3: Yes, using an organic solvent is a common and effective method for dissolving hydrophobic peptides. Dimethyl sulfoxide (B87167) (DMSO) is the most recommended organic solvent for biological applications due to its powerful solubilizing capabilities and relatively low toxicity at low concentrations.[1][2] It is advisable to use anhydrous, high-purity DMSO to avoid introducing water that could affect solubility and compound stability.
Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A4: This is a common phenomenon known as "crashing out" and occurs when the highly soluble compound in DMSO is introduced into an aqueous environment where its solubility is much lower.[1] To prevent this, it is recommended to make intermediate serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer.[2] This helps to avoid localized high concentrations of the peptide that can lead to precipitation. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%, so ensure your dilution scheme adheres to this limit.[2]
Q5: Are there any physical methods I can use to improve the solubility of this compound?
A5: Yes, gentle warming of the solution (e.g., to 37°C) can help to dissolve the peptide.[3] Additionally, brief sonication can be employed to break up any aggregates and aid in dissolution.[3] When sonicating, it is best to do so in short bursts and cool the sample on ice in between to prevent overheating and potential degradation of the peptide.
Troubleshooting Guide
Initial Solubility Testing
It is always best to test the solubility of a small amount of the peptide before attempting to dissolve the entire stock. This will help you determine the optimal solvent and concentration without risking your entire supply.
Solubility Data for Similar PD-1/PD-L1 Inhibitors
| Solvent System | Concentration | Appearance | Notes |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL | Clear solution | Suitable for in vivo use. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | Clear solution | SBE-β-CD can enhance aqueous solubility. |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL | Clear solution | An alternative for in vivo studies. |
Data presented is for PD-L1-IN-1 and is for illustrative purposes only.
Experimental Protocols
Protocol for Solubilizing this compound using DMSO
-
Preparation : Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Initial Dissolution : Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Mixing : Vortex the vial for 1-2 minutes to ensure the peptide is fully dissolved. If needed, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Intermediate Dilutions : From your concentrated DMSO stock, prepare a series of intermediate dilutions in pure DMSO (e.g., 1 mM, 100 µM).
-
Final Aqueous Dilution : Slowly add the desired volume of the final DMSO intermediate dilution to your pre-warmed (if necessary) aqueous buffer (e.g., cell culture medium or PBS). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing : Immediately after adding the DMSO stock, mix the solution vigorously by vortexing or pipetting to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Final DMSO Concentration : Calculate the final concentration of DMSO in your working solution and ensure it is at a level that is tolerated by your experimental system (typically ≤ 0.1%).
Visualizations
Caption: A step-by-step workflow for dissolving this compound.
Caption: A logical flowchart for troubleshooting precipitation issues.
Caption: The signaling pathway inhibited by this compound.
References
Technical Support Center: PL120131 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide inhibitor PL120131.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. What is this compound and what is its mechanism of action? this compound is a peptide mimetic of PD-L1 designed to inhibit the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1] By binding to PD-1, this compound blocks the PD-1/PD-L1 signaling pathway, which is a critical immune checkpoint that can be exploited by cancer cells to evade immune destruction.[1][2][3] This inhibition is intended to restore the anti-tumor activity of cytotoxic T lymphocytes (CTLs).[1]
2. How should I dissolve and store this compound? For optimal performance, it is critical to follow the manufacturer's instructions for dissolving and storing this compound. Generally, peptides are dissolved in sterile, nuclease-free water or a buffer recommended by the supplier. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
3. Why am I observing low or no bioactivity with this compound? Several factors could contribute to low bioactivity:
-
Poor Solubility: The peptide may not be fully dissolved in the assay medium, resulting in a lower effective concentration.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation.
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Incorrect Concentration: The concentrations used may not be optimal for the specific cell type or assay system.
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Cell Line Responsiveness: The target cells may not express sufficient levels of PD-1 for this compound to exert its effect.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., apoptosis, CTL activity)
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability. Use calibrated pipettes and ensure proper pipetting technique. |
| Cell Health and Viability | Ensure cells are healthy, within a consistent passage number, and have high viability before starting the experiment. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| Reagent Variability | Use the same batch of reagents (e.g., media, serum, this compound) for all experiments that will be compared. If a new batch is used, perform a bridging experiment to ensure consistency. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer and process plates in a consistent order. |
Issue 2: Weak or no signal in binding assays (e.g., Biolayer Interferometry)
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Confirm the integrity of the peptide. If possible, use a fresh vial or lot of this compound. Ensure proper storage conditions have been maintained. |
| Low Protein Concentration | Increase the concentration of the PD-1 protein or this compound to enhance the binding signal. |
| Buffer Mismatch | Ensure the assay buffer is compatible with both the protein and the peptide and does not interfere with their interaction. Check the pH and ionic strength of the buffer. |
| Sensor Issues | Ensure the biosensor is properly hydrated and regenerated according to the manufacturer's protocol. Test the sensor with a known binding partner to confirm its functionality. |
Experimental Protocols
Biolayer Interferometry (BLI) for PD-1/PL120131 Interaction
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Immobilization: Immobilize recombinant human PD-1 protein onto an appropriate biosensor tip (e.g., Amine Reactive (AR2G) or Anti-His) according to the manufacturer's instructions.
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Baseline: Equilibrate the sensor in kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) to establish a stable baseline.
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Association: Dip the sensor into wells containing varying concentrations of this compound in kinetics buffer and record the association for a defined period (e.g., 300 seconds).
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Dissociation: Move the sensor to wells containing only kinetics buffer and record the dissociation for a defined period (e.g., 600 seconds).
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Data Analysis: Analyze the binding curves using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Signaling Pathways and Workflows
References
improving the stability of PL120131 in solution
Welcome to the technical support center for PL120131. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a peptide and, for optimal stability, should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For aqueous-based experiments, it is best practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer immediately before use.
Q2: How should I store the this compound stock solution?
A2: Concentrated stock solutions of this compound in DMSO should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can negatively impact the stability of the peptide. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: Can I store diluted working solutions of this compound?
A3: It is generally not recommended to store diluted working solutions for extended periods, especially in aqueous buffers or cell culture media that may contain proteases.[1] The stability of peptides is significantly lower at micromolar or nanomolar concentrations in these solutions compared to a concentrated stock in DMSO at -80°C.[1] To ensure consistent and reliable experimental results, prepare fresh working solutions from your frozen DMSO stock for each experiment.[1]
Q4: What are the common degradation pathways for peptide inhibitors like this compound in solution?
A4: Peptide inhibitors like this compound can be susceptible to several degradation pathways in solution. The primary concerns are hydrolysis of the peptide bonds, particularly at non-neutral pH, and enzymatic degradation by proteases present in serum-containing media or cell lysates. Other potential issues include oxidation and aggregation.
Q5: How can I improve the stability of this compound in my cellular assays?
A5: To improve stability in cellular assays, consider the following strategies:
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Minimize incubation time: Reduce the time the peptide is exposed to potentially degrading conditions.
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Use protease-free reagents: Whenever possible, use high-purity, protease-free water, buffers, and other reagents.
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Consider formulation strategies: For longer-term experiments, co-formulation with stabilizing excipients may be an option, although this requires empirical testing. Swapping L-amino acids with their D-enantiomers or employing strategies like hydrocarbon stapling are synthetic modifications that can enhance proteolytic resistance.[2]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Precipitation of this compound upon dilution into aqueous buffer. | Low aqueous solubility: Peptides can have limited solubility in aqueous solutions, especially at higher concentrations or neutral pH. | - Gently warm the solution to 37°C to see if the precipitate redissolves. - Sonication can also aid in redissolving the compound. - Decrease the final concentration of this compound in your working solution. - Increase the percentage of DMSO in your final working solution (ensure it is compatible with your experimental system). |
| Gradual loss of this compound activity in experiments over time. | Degradation of the peptide: This is often due to hydrolysis or enzymatic activity. | - Prepare fresh working solutions for each experiment. - Ensure your buffers are within a stable pH range (typically pH 5-7). - If using cell culture media containing serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows. - Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section). |
| Inconsistent experimental results. | Inconsistent preparation of working solutions or degradation of stock solution. | - Aliquot your stock solution to avoid multiple freeze-thaw cycles. - Always prepare fresh working solutions immediately before use. - Vortex the stock solution vial briefly before taking an aliquot to ensure a homogenous solution. |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution using HPLC-MS
This protocol provides a method to determine the stability of this compound under specific experimental conditions.
1. Preparation of this compound Solution:
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Prepare a solution of this compound in your desired experimental buffer (e.g., cell culture medium, phosphate-buffered saline) at the final working concentration.
2. Time-Point Sampling:
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Immediately after preparation (t=0), take an aliquot of the solution.
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Quench any potential enzymatic activity by adding an equal volume of acetonitrile (B52724) (ACN) containing 0.1% trifluoroacetic acid (TFA).
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Store this sample at -80°C until analysis.[1]
-
Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a cell culture incubator).[1]
-
At various time points (e.g., 1, 4, 8, 24, 48 hours), collect additional aliquots and quench them in the same manner as the t=0 sample.[1]
3. Sample Analysis:
-
For analysis, centrifuge the quenched samples to pellet any precipitated proteins.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1]
-
Use a suitable C18 column and a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the disappearance of the parent this compound peak and the appearance of any degradation product peaks over time.
4. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
how to prevent PL120131 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the PD-1/PD-L1 inhibitory peptide, PL120131, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide designed to inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). This interaction is a crucial immune checkpoint that cancer cells often exploit to evade the immune system. By blocking this interaction, this compound can help restore the anti-tumor activity of T-cells, making it a valuable tool in cancer immunotherapy research.
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence of this compound is Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2.
Q3: What are the most common causes of this compound degradation in experiments?
A3: Like many peptides, this compound is susceptible to several degradation pathways, primarily:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, which can be catalyzed by acidic or basic conditions.
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Deamidation: Conversion of the asparagine (Asn) residue to aspartic acid or isoaspartic acid, a reaction that is often pH and temperature-dependent.
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Oxidation: The tyrosine (Tyr) and lysine (B10760008) (Lys) residues are susceptible to oxidation, which can be triggered by exposure to air, light, or certain metal ions.
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Peptide degradation due to improper storage or handling. | 1. Ensure the peptide was stored correctly (lyophilized at -20°C/-80°C, aliquoted in solution at -80°C). 2. Prepare fresh working solutions from a new aliquot for each experiment. 3. Perform a stability test of the peptide in your specific cell culture medium. |
| Inconsistent or non-reproducible experimental results. | Inconsistent peptide concentration due to degradation or inaccurate pipetting of viscous stock solutions. | 1. Use calibrated pipettes and ensure complete dissolution of the lyophilized powder. 2. Vortex the stock solution gently before making dilutions. 3. Prepare fresh dilutions for each experiment to avoid degradation in diluted solutions. |
| Precipitation of the peptide in solution. | Poor solubility in the chosen solvent or buffer. The peptide may have aggregated. | 1. Review the solubilization protocol. For this compound, which is a basic peptide, initial solubilization in a small amount of 10% acetic acid or sterile water is recommended before dilution into a larger volume of buffer. 2. Sonication can aid in dissolving the peptide. 3. Consider using a different buffer system within a pH range of 5-7. |
| Observed changes in HPLC or Mass Spectrometry profiles. | Chemical modification of the peptide (e.g., oxidation, deamidation). | 1. Protect the peptide from light and air. Use degassed buffers for reconstitution and storage. 2. Avoid buffers containing reactive components or metal ions. 3. Analyze the peptide by HPLC-MS to identify potential degradation products. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation from forming on the peptide.
-
Based on the peptide's basic nature (presence of Lys and Arg), reconstitute the peptide in sterile, distilled water or a dilute (e.g., 10%) acetic acid solution to an initial stock concentration of 1-10 mg/mL.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
For long-term storage of the stock solution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol for a Forced Degradation Study
A forced degradation study can help identify the primary degradation pathways for this compound under your specific experimental conditions.
-
Preparation of Samples:
-
Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7.4, and 9).
-
Prepare a solution of this compound and expose it to an oxidizing agent (e.g., 0.03% hydrogen peroxide).
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Prepare a solution of this compound and expose it to elevated temperature (e.g., 50°C).
-
Prepare a solution of this compound and expose it to UV light.
-
Maintain a control sample at -80°C.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
Analysis:
-
At each time point, analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Use Mass Spectrometry (MS) to identify the mass of the degradation products and infer the type of chemical modification (e.g., a +1 Da mass shift may indicate deamidation, a +16 Da shift may indicate oxidation).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for loss of this compound activity.
Technical Support Center: PL120131 Treatment Protocols for Primary Lymphocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PL120131, a peptide inhibitor of the PD-1/PD-L1 interaction, in primary lymphocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide mimetic of PD-L1 that competitively binds to the PD-1 receptor on lymphocytes.[1] This binding physically obstructs the interaction between PD-1 and its natural ligand, PD-L1, thereby inhibiting the downstream signaling cascade that leads to T-cell exhaustion and apoptosis.[1][2][3] By blocking this inhibitory checkpoint, this compound can restore T-cell function and enhance anti-tumor immunity.
Q2: What is the recommended starting concentration and incubation time for this compound treatment of primary lymphocytes?
A2: The optimal concentration and incubation time for this compound can vary depending on the specific lymphocyte subtype and experimental goals. As a starting point, we recommend a dose-response experiment ranging from 1 µM to 50 µM. Incubation times can range from 24 to 72 hours. Please refer to the detailed experimental protocols below for a more comprehensive guide.
Q3: How should I dissolve and store this compound?
A3: this compound is a peptide and should be handled with care to maintain its stability. It is recommended to dissolve the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS to create a stock solution. For long-term storage, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be stored at 4°C for up to one week.
Q4: Is this compound expected to have any off-target effects?
A4: While this compound is designed for specific binding to PD-1, the possibility of off-target effects, as with any therapeutic agent, cannot be entirely ruled out.[4][5] We recommend including appropriate controls in your experiments, such as a scrambled peptide control with a similar amino acid composition but no expected biological activity, to assess any non-specific effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Lymphocyte Viability After Treatment | 1. High concentration of this compound leading to toxicity.2. Suboptimal culture conditions.3. Contamination of cell culture. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound.2. Ensure proper media formulation, CO2 levels, and incubation temperature.[6][7]3. Regularly check for signs of contamination and use sterile techniques. |
| No Observable Effect of this compound on Lymphocyte Function | 1. Insufficient concentration of this compound.2. Degradation of the this compound peptide.3. Low or absent PD-1 expression on the target lymphocytes. | 1. Increase the concentration of this compound in a stepwise manner.2. Ensure proper storage and handling of the peptide. Use freshly prepared solutions.3. Verify PD-1 expression on your lymphocyte population using flow cytometry. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the culture wells.3. Pipetting errors. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Gently mix the culture plate after adding this compound to ensure even distribution.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected Lymphocyte Activation in Control Group | 1. Presence of endotoxin (B1171834) in reagents.2. Non-specific binding of scrambled peptide control. | 1. Use endotoxin-free reagents and test for endotoxin contamination.2. Synthesize and test a different scrambled peptide sequence. |
Experimental Protocols
Primary Lymphocyte Isolation and Culture
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, from whole blood.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lymphocyte separation tubes (e.g., SepMate)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a culture flask or plate.
This compound Treatment and Viability Assay
This protocol outlines the treatment of primary lymphocytes with this compound and subsequent assessment of cell viability.
Materials:
-
Isolated primary lymphocytes
-
This compound stock solution
-
Scrambled peptide control stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed primary lymphocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound and the scrambled peptide control in complete RPMI 1640 medium.
-
Add the different concentrations of this compound and controls to the respective wells. Include an untreated control well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
After incubation, harvest the cells and wash them with PBS.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to determine the percentage of viable, apoptotic, and necrotic cells.
Expected Quantitative Data:
| Treatment | Concentration (µM) | % Viable Cells (Mean ± SD) | % Apoptotic Cells (Mean ± SD) |
| Untreated | 0 | 95.2 ± 2.1 | 4.5 ± 1.8 |
| Scrambled Peptide | 25 | 94.8 ± 2.5 | 4.9 ± 2.0 |
| This compound | 1 | 95.5 ± 1.9 | 4.2 ± 1.5 |
| This compound | 10 | 96.1 ± 2.3 | 3.7 ± 1.7 |
| This compound | 25 | 95.9 ± 2.0 | 3.9 ± 1.6 |
| This compound | 50 | 92.3 ± 3.1 | 7.4 ± 2.8 |
Cytokine Release Assay (IFN-γ ELISA)
This protocol measures the effect of this compound on the production of Interferon-gamma (IFN-γ), a key effector cytokine, by activated T-cells.
Materials:
-
Isolated primary lymphocytes
-
This compound stock solution
-
Anti-CD3/CD28 antibodies for T-cell activation
-
Human IFN-γ ELISA kit
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed primary lymphocytes at a density of 2 x 10^5 cells/well.
-
Add anti-CD28 antibody to all wells.
-
Add different concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Perform the IFN-γ ELISA on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader.
Expected Quantitative Data:
| Treatment | Concentration (µM) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Unstimulated | 0 | 50 ± 15 |
| Stimulated (Anti-CD3/CD28) | 0 | 850 ± 75 |
| Stimulated + Scrambled Peptide | 25 | 835 ± 80 |
| Stimulated + this compound | 1 | 1250 ± 110 |
| Stimulated + this compound | 10 | 2500 ± 210 |
| Stimulated + this compound | 25 | 3800 ± 320 |
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for refining this compound treatment protocols.
Caption: Troubleshooting decision tree for low lymphocyte viability.
References
- 1. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoimmune complications of tyrosine kinase inhibitors in cancer therapy: Clinical insights, mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Molecular and Functional Analysis of Large Granular Lymphocyte Expansions in Chronic Myelogenous Leukemia Patients Treated With Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. adl.usm.my [adl.usm.my]
Technical Support Center: Optimization of Flow Cytometry Panels for PL120131 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of flow cytometry panels, with a specific focus on studies involving the PD-1/PD-L1 inhibitory peptide, PL120131.
Frequently Asked Questions (FAQs)
Q1: What is the first step in designing a flow cytometry panel for a this compound study?
A1: The initial and most critical step is to clearly define your experimental hypothesis.[1][2] This includes identifying the specific cell populations you need to analyze and the scientific question you aim to answer regarding the effects of this compound. Once your hypothesis is clear, you can proceed to select the markers that will best define your cells of interest.
Q2: How do I select the right fluorochromes for my panel?
A2: Fluorochrome selection is crucial for resolving your cell populations accurately.[3][4][5] Key considerations include:
-
Instrument Configuration: Know the lasers and filters of your flow cytometer to ensure compatibility.[3][5][6]
-
Antigen Density: Pair brightly fluorescent dyes with markers that have low expression levels and dimmer fluorochromes with highly expressed markers.[3][4][5]
-
Spectral Overlap: Choose fluorochromes with minimal spectral overlap to reduce the need for extensive compensation.[3][5] Online spectral viewers can be invaluable tools for this purpose.
Q3: What are the essential controls for a multicolor flow cytometry experiment?
A3: Proper controls are non-negotiable for obtaining reliable data.[3] The essential controls include:
-
Unstained Control: To assess autofluorescence.[3]
-
Single-Stain Controls: Crucial for accurate compensation calculations to correct for spectral overlap.[3]
-
Fluorescence-Minus-One (FMO) Controls: Used to correctly set gates for positive populations, especially for markers with continuous or low expression.[3]
-
Isotype Controls: To assess the non-specific binding of your antibodies.[5][6]
-
Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and lead to false-positive results.[5]
Q4: How does this compound, a PD-1/PD-L1 inhibitor, affect my panel design?
A4: Since this compound interferes with the PD-1/PD-L1 interaction, your panel should be designed to effectively identify and characterize the immune cell populations modulated by this pathway. This typically includes various T-cell subsets (e.g., cytotoxic T lymphocytes, helper T cells, regulatory T cells) and antigen-presenting cells (APCs) that express PD-1 or PD-L1. Your panel should therefore include lineage markers for these populations, as well as activation and exhaustion markers to assess the functional consequences of PD-1/PD-L1 blockade.
Troubleshooting Guides
This section addresses common problems encountered during the optimization and execution of flow cytometry experiments in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient antibody concentration. | Titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Low or no expression of the target antigen. | Confirm antigen expression on your cell type. Consider using positive and negative control cells.[3] For some targets, in vitro stimulation may be required to upregulate expression.[1] | |
| Improper sample preparation (e.g., fixation/permeabilization). | Ensure your fixation and permeabilization protocol is appropriate for the target's location (surface vs. intracellular). Some surface antigens can be sensitive to fixation.[1] | |
| Fluorochrome photobleaching. | Protect stained samples from light and store them appropriately. | |
| High Background/Non-specific Staining | Non-specific antibody binding to Fc receptors. | Include an Fc blocking step in your protocol before adding your primary antibodies. |
| Dead cells are present in the sample. | Always include a viability dye to exclude dead cells from your analysis, as they can bind antibodies non-specifically.[5] | |
| Antibody concentration is too high. | Titrate your antibodies to find the concentration that minimizes background staining while maintaining a strong positive signal. | |
| Compensation Issues | Incorrectly prepared single-stain controls. | Ensure single-stain controls are bright enough and that the positive and negative populations have the same level of autofluorescence. |
| Spectral overlap between fluorochromes. | Review your panel design to minimize spectral overlap. Use a spectral analyzer tool if available. | |
| Tandem dye degradation. | Protect tandem dyes from light and use appropriate staining buffers. Lot-to-lot variation can also be a factor.[3] | |
| Poor Resolution of Cell Populations | Suboptimal instrument settings (e.g., PMT voltages). | Optimize instrument settings using unstained and single-stained controls to maximize the separation between positive and negative populations. |
| High data spread from bright fluorochromes. | Be mindful of the spillover spreading effect of bright fluorochromes into adjacent channels, which can obscure dim signals.[4] |
Experimental Protocols
Protocol 1: Antibody Titration
Objective: To determine the optimal concentration of a fluorescently conjugated antibody for achieving the best signal-to-noise ratio.
Methodology:
-
Prepare a series of dilutions of the antibody (e.g., a two-fold serial dilution starting from the manufacturer's recommended concentration).
-
Aliquot a consistent number of cells for each dilution and for an unstained control.
-
Stain the cells with the different antibody concentrations according to your staining protocol.
-
Wash the cells to remove unbound antibody.
-
Acquire the samples on the flow cytometer using consistent instrument settings.
-
Analyze the data by calculating the Stain Index (SI) for each concentration. The SI is a measure of the separation between the positive and negative populations.
-
The optimal concentration is the one that gives the highest Stain Index before the background signal from the negative population starts to increase significantly.
Protocol 2: Preparation of Single-Stain Compensation Controls
Objective: To prepare accurate single-color controls for calculating the compensation matrix to correct for spectral overlap.
Methodology:
-
For each fluorochrome in your panel, you will need a separate tube of cells or compensation beads.
-
It is crucial that the single-stain control is at least as bright as, or brighter than, the corresponding signal in your fully stained sample.
-
The fluorochrome used for the compensation control must be identical to the one used in the experimental sample.
-
The background fluorescence of the positive and negative populations within the single-stain control must be the same.
-
Stain the cells or beads with a single fluorescently labeled antibody.
-
Include an unstained control (cells or beads with no antibody).
-
Acquire the single-stain controls on the flow cytometer, ensuring you collect enough events for both the positive and negative populations.
-
Use the flow cytometry software to calculate the compensation matrix based on the spillover of each fluorochrome into other detectors.
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for flow cytometry panel design and optimization.
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Panel Design and Optimization for Full Spectrum Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Flow Cytometry Panel Design: The Basics | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Unveiling the Potency of PL120131: A Comparative Guide to PD-1/PD-L1 Inhibition
For Immediate Release
BIRMINGHAM, AL – In the rapidly evolving landscape of cancer immunotherapy, the development of potent and specific inhibitors of the PD-1/PD-L1 immune checkpoint pathway remains a critical focus for researchers and drug developers. This guide provides a comprehensive comparison of the peptide inhibitor PL120131 with other notable alternatives, supported by experimental data to validate its inhibitory effects. The following information is intended for researchers, scientists, and drug development professionals.
Executive Summary
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation. Their interaction allows cancer cells to evade the host's immune system. Blocking this interaction has emerged as a powerful therapeutic strategy. This compound is a rationally designed peptide mimetic of PD-L1 that effectively binds to PD-1, thereby disrupting the PD-1/PD-L1 signaling axis.[1][2][3] Experimental evidence demonstrates that this compound not only competitively inhibits the PD-1/PD-L1 interaction but also rescues T-cells from apoptosis and restores their cytotoxic activity against cancer cells.[1][2][4] This guide presents a comparative analysis of this compound's performance against other peptide and small-molecule inhibitors of the PD-1/PD-L1 pathway.
Quantitative Comparison of PD-1/PD-L1 Inhibitors
The inhibitory potential of various compounds targeting the PD-1/PD-L1 pathway is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (KD). The following tables summarize the available quantitative data for this compound and a selection of alternative inhibitors.
Table 1: Peptide Inhibitors of the PD-1/PD-L1 Pathway
| Peptide Inhibitor | Target | Method | Key Quantitative Value | Reference |
| This compound | PD-1 | PD-1/PD-L1 Blockade Bioassay (NFAT-RE Luciferase) | ED50 = 0.296 µM | Boohaker et al., 2018[4] |
| TPP-1 | PD-L1 | Not Specified | KD = 95 nM | Li et al. (as cited in[5]) |
| BMS-986189 | PD-1/PD-L1 | Not Specified | IC50 = 1.03 nM | ProbeChem[6] |
Table 2: Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway
| Small-Molecule Inhibitor | Target | Method | Key Quantitative Value | Reference |
| BMS-135 | PD-L1 | Not Specified | IC50 = 79.1 nM | ProbeChem[6] |
| BMS-136 | PD-L1 | Not Specified | IC50 = 96.7 nM | ProbeChem[6] |
| Evixapodlin (GS-4224) | PD-1/PD-L1 | Not Specified | IC50 = 0.213 nM | ProbeChem[6] |
| YPD-29B | PD-L1 | HTRF | IC50 = 0.08 pM | ProbeChem[6] |
Experimental Protocols
To ensure the reproducibility and validation of the inhibitory effects of compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of PD-1/PD-L1 inhibitors.
Biolayer Interferometry (BLI) for Binding Affinity Determination
Principle: BLI is a label-free technology used to measure real-time biomolecular interactions. The binding of an analyte (e.g., this compound) to a ligand immobilized on a biosensor tip causes a shift in the interference pattern of light, which is proportional to the amount of bound mass. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[7][8][9][10][11][12]
Protocol:
-
Immobilization: Recombinant human PD-1 protein is immobilized on an appropriate biosensor (e.g., an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).
-
Hydration: The biosensor is hydrated in the assay buffer.
-
Baseline: A stable baseline is established by dipping the biosensor in the assay buffer.
-
Association: The biosensor is then moved to wells containing varying concentrations of the peptide inhibitor (e.g., this compound) to measure the association phase.
-
Dissociation: Subsequently, the biosensor is moved back to wells containing only the assay buffer to measure the dissociation of the peptide.
-
Data Analysis: The resulting sensorgrams are analyzed using a 1:1 binding model to calculate the kon, koff, and KD values.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination
Principle: HTRF is a proximity-based assay that measures the interaction between two molecules. In the context of PD-1/PD-L1, recombinant PD-1 and PD-L1 proteins are tagged with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., d2), respectively. When the proteins interact, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal, allowing for the determination of its IC50 value.[13][14][15][16][17][18]
Protocol:
-
Reagent Preparation: Prepare solutions of tagged recombinant human PD-1 and PD-L1 proteins, HTRF detection reagents, and serial dilutions of the test inhibitor (e.g., this compound).
-
Assay Plate Setup: Dispense the inhibitor dilutions into a low-volume 384-well plate.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Incubation: Incubate the plate to allow for the binding reaction to occur.
-
Detection: Add the HTRF detection reagents (anti-tag antibodies conjugated to the FRET donor and acceptor).
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cell-Based PD-1/PD-L1 Blockade Bioassay
Principle: This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction. It typically utilizes a co-culture system of effector cells (e.g., Jurkat T-cells engineered to express PD-1 and an NFAT-driven luciferase reporter) and target cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator).[19][20][21] Engagement of PD-1 by PD-L1 inhibits T-cell receptor signaling, leading to a low luciferase signal. An effective inhibitor will block this interaction, restoring T-cell activation and resulting in a high luciferase signal.[19][20]
Protocol:
-
Cell Culture: Culture the PD-1 effector cells and PD-L1 target cells according to standard protocols.
-
Co-culture Setup: Seed the target cells in a 96-well plate and allow them to adhere. Then, add the effector cells to the wells.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound) to the co-culture.
-
Incubation: Incubate the plate for a sufficient period (e.g., 6-24 hours) to allow for T-cell activation.
-
Luciferase Assay: Add a luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal and plot it against the inhibitor concentration to determine the half-maximal effective concentration (EC50 or ED50).
Apoptosis Rescue Assay in Jurkat Cells
Principle: This assay assesses the ability of a PD-1/PD-L1 inhibitor to protect T-cells from PD-L1-induced apoptosis. Jurkat cells, a human T-lymphocyte cell line, are treated with a soluble form of PD-L1 to induce apoptosis. The addition of an effective inhibitor should rescue the cells from apoptosis, which can be measured by markers like Annexin V staining.[22][23][24][25][26]
Protocol:
-
Cell Culture: Culture Jurkat cells in appropriate media.
-
Induction of Apoptosis: Treat the Jurkat cells with recombinant soluble PD-L1 to induce apoptosis.
-
Inhibitor Treatment: Concurrently treat the cells with varying concentrations of the PD-1/PD-L1 inhibitor (e.g., this compound).
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Apoptosis Detection: Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the inhibitor-treated groups to the control groups to determine the protective effect of the inhibitor.
Visualizing the Mechanism and Workflow
To further elucidate the underlying biology and experimental design, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating PD-1/PD-L1 inhibitors.
References
- 1. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. synvivobio.com [synvivobio.com]
- 5. mdpi.com [mdpi.com]
- 6. PD-1/PD-L1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 8. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com.au]
- 20. worldwide.promega.com [worldwide.promega.com]
- 21. researchgate.net [researchgate.net]
- 22. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 23. dp.univr.it [dp.univr.it]
- 24. Room temperature-induced apoptosis of Jurkat cells sensitive to both caspase-1 and caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A comparison of three flow cytometry methods for evaluating mitochondrial damage during staurosporine-induced apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PL120131 and Monoclonal Antibodies in Targeting the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based PD-1/PD-L1 inhibitor, PL120131, and therapeutic monoclonal antibodies that target the same immune checkpoint pathway. The information presented is supported by available experimental data to aid in the evaluation of these distinct therapeutic modalities.
Introduction to PD-1/PD-L1 Inhibition
The interaction between the programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, programmed death-ligand 1 (PD-L1), expressed on various cells including tumor cells, is a critical immune checkpoint. This interaction delivers an inhibitory signal to the T cell, leading to T cell exhaustion and allowing tumors to evade the host immune system. Both small molecule peptides and monoclonal antibodies have been developed to block this interaction and restore anti-tumor immunity.
This compound is a synthetic peptide designed to inhibit the PD-1/PD-L1 interaction by binding to the PD-1 receptor.[1][2][3][4] This prevents PD-L1 from engaging with PD-1, thereby blocking the downstream inhibitory signaling cascade and promoting the anti-tumor activity of cytotoxic T lymphocytes (CTLs).[1][2][4]
Monoclonal antibodies (mAbs) , such as Nivolumab and Pembrolizumab, are large protein therapeutics that bind with high specificity and affinity to the PD-1 receptor.[5][6][7] This binding physically obstructs the interaction with PD-L1 and PD-L2, leading to a potent reactivation of the anti-tumor immune response.[5][6]
Quantitative Data Summary
The following table summarizes key performance metrics for this compound and representative monoclonal antibodies based on available data. Direct comparison of in vitro and in vivo efficacy is challenging due to the limited publicly available quantitative data for this compound.
| Parameter | This compound | Nivolumab | Pembrolizumab |
| Molecular Type | Peptide | Humanized IgG4 Monoclonal Antibody | Humanized IgG4 Monoclonal Antibody |
| Target | PD-1 | PD-1 | PD-1 |
| Binding Affinity (Kd) | 1.38 ± 0.39 μM (to human PD-1) | ~2.6 - 3 nM (to human PD-1)[5] | High affinity |
| In Vitro Efficacy (IC50) | Data not available | Data not available | ~0.1-0.9 nM (for blocking PD-L1/L2 binding) |
| In Vivo Efficacy (Tumor Growth Inhibition) | Demonstrated anti-tumor activity in preclinical models, but specific % inhibition data is not readily available.[4] | Variable depending on the model. Trend of decreased tumor growth in an EMT6 mouse model.[8] 34.77% tumor regression in an MDA-MB-231 in ovo model.[9] | 25.8% tumor regression in an MDA-MB-231 in ovo model (at 2 mg/kg).[9] Significant tumor growth inhibition in an Onco-HuNSG mouse model with MDA-MB-231 tumors. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PD-1 signaling pathway and a typical experimental workflow.
Caption: PD-1 signaling cascade upon engagement with PD-L1.
Caption: Workflow for evaluating PD-1/PD-L1 inhibitors in vitro.
Experimental Protocols
Competitive Binding ELISA for PD-1/PD-L1 Interaction
This assay determines the ability of an inhibitor to block the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human biotinylated PD-1 protein
-
This compound and/or monoclonal antibody inhibitors
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human PD-L1 (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibitor Addition: Prepare serial dilutions of this compound or the monoclonal antibody in Assay Buffer (e.g., PBS with 0.1% BSA). Add 50 µL of each dilution to the wells.
-
PD-1 Addition: Immediately add 50 µL of biotinylated human PD-1 (at a pre-determined optimal concentration) to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation Assay (IFN-γ Release)
This assay measures the ability of an inhibitor to restore T-cell effector function in the presence of PD-L1-mediated suppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
PD-L1 expressing target cells (e.g., a cancer cell line or antigen-presenting cells)
-
This compound and/or monoclonal antibody inhibitors
-
Complete cell culture medium
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified if desired.
-
Co-culture Setup: Plate the PD-L1 expressing target cells in a 96-well plate. If using adherent cells, allow them to attach overnight.
-
Inhibitor and T-cell Addition: Prepare serial dilutions of this compound or the monoclonal antibody in complete culture medium. Add the diluted inhibitors to the wells containing the target cells. Subsequently, add the PBMCs or isolated T-cells to the wells at a desired effector-to-target ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
IFN-γ ELISA: Quantify the concentration of IFN-γ in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50 value, representing the concentration of inhibitor that results in a 50% maximal T-cell activation.
Conclusion
This compound represents a promising peptide-based alternative to monoclonal antibodies for targeting the PD-1/PD-L1 immune checkpoint. While both modalities effectively block the inhibitory interaction, they possess distinct characteristics. Monoclonal antibodies exhibit high affinity and have demonstrated significant clinical efficacy. Peptides like this compound may offer advantages in terms of tissue penetration and potentially different safety profiles, though more comprehensive preclinical and clinical data are needed for a definitive comparison of their therapeutic potential. The experimental protocols provided herein offer a framework for the continued investigation and comparative evaluation of these and other novel immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nivolumab as Programmed Death-1 (PD-1) Inhibitor for Targeted Immunotherapy in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Approval Summary: Pembrolizumab for the Treatment of Tumor Mutational Burden-High Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. researchgate.net [researchgate.net]
In Vivo Anti-Tumor Activity of PL120131: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PL120131's Preclinical Anti-Tumor Efficacy Against Alternative PD-1/PD-L1 Inhibitors.
The landscape of cancer immunotherapy is continually evolving, with peptide-based inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) pathway emerging as a promising alternative to monoclonal antibodies. This guide provides a comprehensive comparison of the anti-tumor activity of this compound, a novel peptide inhibitor, with other agents targeting the PD-1/PD-L1 axis. The data presented is based on preclinical studies and aims to provide a clear, objective overview for researchers and drug development professionals.
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1, a receptor expressed on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the immune system. This compound is a peptide mimetic of PD-L1 designed to bind to PD-1, thereby blocking the PD-1/PD-L1 interaction and restoring the anti-tumor immune response.
Comparative Efficacy Data
While direct in vivo quantitative data for this compound's impact on tumor volume and survival in animal models is not yet published, its anti-tumor activity has been demonstrated through ex vivo co-culture experiments. The following tables compare the available data for this compound with in vivo data from other PD-1/PD-L1 inhibitors.
Table 1: this compound Ex Vivo Anti-Tumor Activity in 4T1 Breast Cancer Co-culture
This data showcases the ability of this compound to enhance the cytotoxic function of T-cells when co-cultured with murine breast cancer cells.
| Biomarker | Treatment Group | Result | Fold Change vs. Control |
| Granzyme B Production | Control | Baseline | - |
| This compound (10 µM) | Increased | ~2.5 | |
| IFN-γ Secretion | Control | Baseline | - |
| This compound (10 µM) | Increased | ~3.0 | |
| CCL4 Secretion | Control | Baseline | - |
| This compound (10 µM) | Increased | ~2.0 |
Data summarized from Boohaker et al., Cancer Letters, 2018.
Table 2: In Vivo Anti-Tumor Activity of Alternative PD-1/PD-L1 Inhibitors
This table presents a summary of in vivo efficacy for various peptide and small molecule inhibitors in different mouse tumor models.
| Compound | Alternative To this compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Anti-PD-1 mAb | Monoclonal Antibody | BALB/c mice | 4T1 Breast Cancer | 1 mg/kg, i.p., every 3 days | Not explicitly quantified in direct comparison |
| PA-mL7N | Peptide Inhibitor | BALB/c mice | 4T1 Breast Cancer | 2 mg/kg, i.p., daily | Significant |
| PPL-C | Peptide Inhibitor | BALB/c mice | CT26 Colon Cancer | Not specified | 78% |
| SCL-1 | Small Molecule Inhibitor | Syngeneic mice | Multiple tumor types | 50 mg/kg, oral, 10 times over 14 days | >50% in 10 of 12 tumor types |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
This compound Ex Vivo Co-culture Assay
Objective: To assess the ability of this compound to restore T-cell effector function in the presence of tumor cells.
-
Cell Culture: 4T1 murine breast cancer cells and primary lymphocytes from C57BL/6 mice are cultured under standard conditions.
-
Co-culture Setup: Lymphocytes and 4T1 cells are co-cultured at a 1:1 ratio.
-
Treatment: this compound is added to the co-culture at varying concentrations. An anti-PD-1 blocking antibody is used as a positive control.
-
Incubation: The co-culture is incubated for 24 hours.
-
Analysis: T-cells are gated for CD3+ and CD8+ markers. Intracellular staining for Granzyme B and analysis of supernatant for cytokine levels (IFN-γ, CCL4) are performed using flow cytometry and ELISA, respectively.
General In Vivo Syngeneic Mouse Model for Anti-Tumor Activity
Objective: To evaluate the in vivo efficacy of an anti-tumor agent in an immunocompetent mouse model.
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Inoculation: A suspension of tumor cells (e.g., 4T1 or CT26) in a sterile solution is subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²)/2 is commonly used.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The investigational drug, a vehicle control, and/or a positive control (e.g., anti-PD-1 antibody) are administered according to the specified dosing regimen and route (e.g., intraperitoneal, oral).
-
Endpoint Analysis: The study continues for a predetermined period or until tumors in the control group reach a specific size. Endpoints include tumor growth inhibition, survival analysis, and ex vivo analysis of tumors and immune organs.
Conclusion
The available ex vivo data strongly suggests that this compound is a promising peptide-based inhibitor of the PD-1/PD-L1 interaction, capable of restoring anti-tumor T-cell activity. While direct in vivo comparisons are pending, the presented data provides a valuable framework for understanding its potential relative to other immunotherapeutic agents. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy of this compound in solid tumors.
References
Unveiling the Specificity of PL120131 for PD-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of immune checkpoint inhibitors has revolutionized cancer therapy. Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor, and blocking its interaction with its ligand, PD-L1, can reinvigorate an anti-tumor immune response. While monoclonal antibodies targeting PD-1 have shown significant clinical success, there is a growing interest in the development of alternative therapeutic modalities, such as peptide inhibitors. This guide provides a comparative analysis of PL120131, a novel peptide inhibitor of the PD-1/PD-L1 pathway, focusing on its specificity for its target, PD-1.
Executive Summary
This compound is a rationally designed peptide that inhibits the interaction between PD-1 and PD-L1 by binding directly to PD-1.[1][2] This action prevents the downstream signaling that leads to T-cell exhaustion and apoptosis, thereby restoring the cytotoxic T-lymphocyte (CTL) activity against tumor cells.[1][2] This guide compares the binding characteristics of this compound with established anti-PD-1 monoclonal antibodies, Nivolumab and Pembrolizumab, and details the experimental methodologies used to assess its specificity. While direct quantitative binding affinity data for this compound is not publicly available, cell-based assays demonstrate its high potency.
Comparative Analysis of PD-1 Inhibitors
To objectively evaluate the specificity and potency of this compound, it is essential to compare its performance with existing therapeutic agents. The following table summarizes the available binding characteristics of this compound and two FDA-approved anti-PD-1 monoclonal antibodies.
| Inhibitor | Type | Target | Mechanism of Action | Binding Affinity (Kd) to PD-1 | Potency (ED50) |
| This compound | Peptide | PD-1 | Competitively blocks the PD-L1 binding site on PD-1.[1][2] | Not Publicly Available | 0.296 µM (in Jurkat cell apoptosis assay)[3] |
| Nivolumab | Monoclonal Antibody (IgG4) | PD-1 | Blocks the interaction of PD-1 with PD-L1 and PD-L2. | ~1.45 - 3 nM | Not Directly Comparable |
| Pembrolizumab | Monoclonal Antibody (IgG4) | PD-1 | Blocks the interaction of PD-1 with PD-L1 and PD-L2. | ~27 - 29 pM | Not Directly Comparable |
| Natural Interaction | PD-L1 (ligand) | PD-1 | Induces T-cell exhaustion. | ~8.2 µM | Not Applicable |
Note: A lower Kd value indicates a higher binding affinity. The ED50 value for this compound reflects its effective dose to achieve 50% of the maximum response in a specific cell-based assay and is a measure of its functional potency. While a direct comparison to the Kd values of antibodies is not possible, the low micromolar ED50 suggests a potent inhibitory effect.
Specificity and Off-Target Effects
A critical aspect of any therapeutic agent is its specificity for the intended target. Off-target binding can lead to unforeseen side effects and reduced efficacy. For peptide inhibitors like this compound, specificity is determined by its amino acid sequence and three-dimensional conformation.
Currently, there is no publicly available data from comprehensive off-target binding studies for this compound. However, its rational design, based on the crystal structure of the PD-1/PD-L1 interaction, aims to maximize its affinity for the PD-L1 binding site on PD-1, thereby minimizing the likelihood of binding to other proteins.[3]
Standard methods to assess the specificity of a peptide inhibitor include:
-
Counter-screening: Testing the peptide's binding against a panel of related and unrelated proteins.
-
Cell-based assays: Using cell lines that do not express the target receptor to identify non-specific effects.
-
In vivo studies: Monitoring for unexpected physiological effects in animal models.
Further research is required to fully characterize the specificity profile of this compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Caption: PD-1/PD-L1 signaling pathway and points of inhibition.
References
A Comparative Guide to Peptide Inhibitors of the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has marked a paradigm shift in oncology. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have demonstrated significant clinical success. However, these large-molecule therapeutics are not without limitations, including potential for immune-related adverse events and challenges in tumor penetration. This has catalyzed the development of smaller, peptide-based inhibitors that may offer advantages in tissue distribution, cost of production, and safety profiles. This guide provides an objective comparison of various peptide inhibitors targeting the PD-1/PD-L1 axis, supported by preclinical experimental data.
Quantitative Comparison of PD-1/PD-L1 Peptide Inhibitors
The following table summarizes key performance metrics for several peptide inhibitors of the PD-1/PD-L1 interaction. Data has been compiled from various preclinical studies, and direct comparisons should be interpreted with consideration for potential variations in experimental conditions.
| Peptide Inhibitor | Target | Type | Discovery Method | Binding Affinity (K D ) | IC 50 (PD-1/PD-L1 Blockade) | In Vivo Model | Key Findings & Citation(s) |
| CLP002 | PD-L1 | Linear | Phage Display | Not Reported | ~36.76 nM (vs. human PD-L1) | CT26 Syngeneic (Colon Carcinoma) | Demonstrated superior tumor penetration compared to an anti-PD-L1 antibody and inhibited tumor growth.[1] |
| C7 | PD-L1 | Cyclic | Macrocyclization of CLP002 | Not Reported | 180 nM (vs. human PD-L1) | CT26 Syngeneic (Colon Carcinoma) | Showed improved PD-1/PD-L1 blocking activity compared to its linear precursor.[1] |
| C12 | PD-L1 | Cyclic | Macrocyclization of CLP002 | Not Reported | 440 nM (vs. human PD-L1) | CT26 Syngeneic (Colon Carcinoma) | Another cyclic derivative of CLP-2 with enhanced bioactivity.[1] |
| TPP-1 | PD-L1 | Linear | Bacterial Surface Display | ~95 nM | Not Reported | H460 Xenograft | Specifically binds to PD-L1 with high affinity and interferes with the PD-1/PD-L1 interaction.[2] |
| mL7N | PD-1/PD-L1 | Linear | Peptide Array Screening | Not Reported | Not Reported | 4T1 Syngeneic (Breast Cancer) | Effectively rejuvenated PD-1-suppressed T cells in vitro.[2] |
| PA-mL7N | PD-1/PD-L1 | Linear (lipid-modified) | Chemical Modification of mL7N | Not Reported | Not Reported | 4T1 Syngeneic (Breast Cancer) | Showed significant tumor growth inhibition in a syngeneic mouse model.[2] |
| WANG-003 (FRWWR-NH2) | PD-1 | Linear | Virtual Screening | 1.63 µM | Not Reported | Not Reported | Identified through in silico screening with moderate binding affinity to PD-1.[3] |
| (L11) | PD-1 | Cyclic (disulfide) | Peptide Design | Strong Affinity (SPR) | Not Reported | Not Reported | Displaced PD-L1 from binding to PD-1 in competitive assays.[4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of PD-1 peptide inhibitors.
Binding Affinity Assay: Surface Plasmon Resonance (SPR)
Objective: To determine the equilibrium dissociation constant (K D ) of a peptide inhibitor to its target protein (PD-1 or PD-L1).
Methodology:
-
Instrumentation: A Biacore instrument (e.g., Biacore X100) or a similar SPR-based biosensor is used.[5]
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Recombinant human or mouse PD-1 or PD-L1 is immobilized on the chip surface via amine coupling.[6]
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.[6]
-
A reference flow cell is prepared in the same manner but without the target protein to control for non-specific binding.[6]
-
-
Analyte Injection:
-
The peptide inhibitor is prepared in a dilution series in a suitable running buffer (e.g., HBS-EP).
-
Each concentration is injected over the sensor and reference flow cells at a constant flow rate.
-
The association of the peptide to the immobilized protein is monitored, followed by a dissociation phase where only the running buffer is flowed over the chip.
-
-
Data Analysis:
-
The response from the reference flow cell is subtracted from the active flow cell to obtain sensorgrams representing specific binding.
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[6]
-
PD-1/PD-L1 Blockade Assay: ELISA-Based IC 50 Determination
Objective: To measure the half-maximal inhibitory concentration (IC 50 ) of a peptide inhibitor in blocking the PD-1/PD-L1 interaction.
Methodology:
-
Plate Coating: A 96-well ELISA plate is coated with recombinant human PD-L1 protein and incubated overnight.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 2% BSA in PBS).
-
Inhibitor Incubation: A serial dilution of the peptide inhibitor is added to the wells.
-
PD-1 Binding: Biotinylated recombinant human PD-1 is added to the wells and incubated to allow for binding to the coated PD-L1.
-
Detection:
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PD-1.
-
A chromogenic substrate (e.g., TMB) is added, and the colorimetric reaction is allowed to develop.
-
The reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is read on a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each peptide concentration is calculated relative to the control (no inhibitor).
-
The IC 50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Study: Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a peptide inhibitor in an immunocompetent animal model.
Methodology:
-
Animal Model: Syngeneic mouse models are used, where the tumor cell line and the mouse strain are genetically identical (e.g., CT26 colon carcinoma in BALB/c mice, or MC38 colon adenocarcinoma in C57BL/6 mice).[7]
-
Tumor Cell Implantation:
-
Tumor cells are cultured and harvested during their logarithmic growth phase.
-
A specific number of cells (e.g., 0.5 x 10⁶ to 1 x 10⁶) are subcutaneously injected into the flank of each mouse.[7]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The peptide inhibitor is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal injection or oral gavage).[7]
-
A vehicle control group receives the formulation without the active peptide.
-
-
Efficacy Readouts:
-
Tumor Growth: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width²) / 2.[7] Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Survival Analysis: The survival of the mice in each group is monitored over time and can be plotted using Kaplan-Meier curves.
-
Body Weight: Mouse body weight is monitored as a general indicator of treatment toxicity.[7]
-
-
Optional Analyses:
-
At the end of the study, tumors can be excised for immunohistochemistry (IHC) to analyze the infiltration of immune cells (e.g., CD8+ T cells).
-
Flow cytometry can be used to quantify different immune cell populations within the tumor microenvironment.[7]
-
This guide provides a foundational comparison of emerging peptide-based PD-1/PD-L1 inhibitors. As research in this area continues to evolve, standardized experimental protocols and head-to-head comparative studies will be crucial for accurately assessing the therapeutic potential of these promising next-generation immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. oncodesign-services.com [oncodesign-services.com]
Peer-Reviewed Validation of PL120131's Efficacy: A Comparative Guide
This guide provides a comprehensive comparison of the peptide inhibitor PL120131 with other alternatives targeting the PD-1/PD-L1 immune checkpoint pathway. The information is based on peer-reviewed experimental data to assist researchers, scientists, and drug development professionals in evaluating its efficacy.
Introduction to this compound
This compound is a rationally designed peptide inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction.[1][2] It functions as a PD-L1 peptide mimetic, binding directly to the PD-1 receptor. This binding competitively inhibits the interaction between PD-1 and its ligand, PD-L1, thereby disrupting the co-inhibitory signaling pathway that leads to T-cell suppression.[1][2] By blocking this interaction, this compound has been shown to rescue T-cells from apoptosis and enhance their anti-tumor activity.[1][2] The amino acid sequence of this compound is Ac-Gly-Ala-Asp-Tyr-Lys-Arg-Ile-Thr-Val-Lys-Val-Asn-NH2.
Quantitative Comparison of Efficacy
The following table summarizes the in vitro efficacy of this compound in comparison to other peptide and monoclonal antibody inhibitors of the PD-1/PD-L1 pathway. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Type | Discovery Method | Binding Affinity (K D ) | IC 50 /EC 50 (PD-1/PD-L1 Blockade) | Key Findings |
| This compound | PD-1 | Linear Peptide | Rational Design | 305 ± 1.55 nM[3] | EC 50 ≈ 10 µM (Reporter Assay)[4] | Rescues T-cells from apoptosis and maintains their activity better than an anti-PD-1 antibody in a 3D co-culture model.[1][2] |
| Anti-PD-1 Antibody (unspecified) | PD-1 | Monoclonal Antibody | N/A | N/A | EC 50 ≈ 0.1 µg/mL (Reporter Assay)[4] | Used as a comparator in the initial validation of this compound.[4] |
| Nivolumab | PD-1 | Monoclonal Antibody | N/A | N/A | EC 50 = 76.17 ng/mL (Functional Assay)[5] | Approved therapeutic antibody for various cancers.[6] |
| Pembrolizumab | PD-1 | Monoclonal Antibody | N/A | N/A | EC 50 = 39.90 ng/mL (Functional Assay)[5] | Approved therapeutic antibody for various cancers.[6] |
| BMS-1001 | PD-L1 | Small Molecule | N/A | N/A | EC 50 = 253 nM (T-cell Activation Assay)[7] | A small molecule inhibitor of the PD-1/PD-L1 interaction.[7] |
| BMS-1166 | PD-L1 | Small Molecule | N/A | N/A | EC 50 = 273 nM (T-cell Activation Assay)[7] | A small molecule inhibitor of the PD-1/PD-L1 interaction.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on published literature and should be adapted for specific experimental setups.
1. PD-1/PD-L1 Blockade Reporter Assay
This assay measures the ability of an inhibitor to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling.
-
Objective: To determine the functional potency (EC 50 ) of inhibitors in a cell-based system.
-
Methodology:
-
Cell Lines:
-
PD-1 Effector/Reporter Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).
-
PD-L1 Antigen Presenting Cells (APCs): A cell line (e.g., CHO-K1 or Raji) engineered to express human PD-L1 and a T-cell receptor activator.
-
-
Procedure:
-
Seed the PD-L1 APCs in a 96-well white, clear-bottom plate and culture overnight.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors (e.g., anti-PD-1 antibody).
-
Add the inhibitor dilutions to the wells containing the PD-L1 APCs.
-
Add the PD-1 Effector/Reporter cells to the wells.
-
Co-culture the cells for 6-24 hours at 37°C in a CO 2 incubator.
-
Add a luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the inhibition of the PD-1/PD-L1 interaction.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC 50 value.
-
-
2. T-Cell Viability and Activation Assay in Co-culture
This assay assesses the ability of an inhibitor to protect T-cells from apoptosis and promote their activation in the presence of PD-L1-expressing cancer cells.
-
Objective: To evaluate the functional effect of the inhibitor on primary T-cell survival and activation.
-
Methodology:
-
Cells:
-
Primary T-cells (e.g., isolated from mouse splenocytes or human PBMCs).
-
PD-L1-expressing cancer cell line (e.g., 4T1 murine breast cancer cells).
-
-
Procedure:
-
Co-culture the primary T-cells with the cancer cells at a defined ratio (e.g., 1:1).
-
Treat the co-culture with varying concentrations of the test inhibitor.
-
Incubate for 24-72 hours.
-
-
Readouts:
-
T-cell Viability: Stain the cells with viability dyes (e.g., Annexin V and Propidium Iodide) and analyze by flow cytometry to quantify apoptotic and dead cells within the T-cell population (e.g., gated on CD3+ cells).
-
T-cell Activation:
-
Granzyme B Expression: Intracellularly stain T-cells (e.g., CD8+ subset) for Granzyme B and analyze by flow cytometry.
-
Cytokine Secretion: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ (pro-inflammatory) and IL-10 (anti-inflammatory) using ELISA or a multiplex bead array.
-
-
-
Data Analysis:
-
Compare the percentage of viable T-cells and the levels of activation markers between treated and untreated groups.
-
-
Visualizations
Signaling Pathway of PD-1/PD-L1 Inhibition
PD-1/PD-L1 signaling and points of inhibition.
Experimental Workflow for T-Cell Viability Assay
References
- 1. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Negative Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synvivobio.com [synvivobio.com]
- 5. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 6. Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Checkpoint PD-1/PD-L1: Is There Life Beyond Antibodies? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PL120131
PL120131 is identified as a PD-1/PD-L1 inhibitory peptide. For disposal purposes, it is crucial to consider the form of the waste—whether it is in its solid (lyophilized) state, dissolved in a non-hazardous aqueous solution, or in a hazardous organic solvent. Additionally, any biological contamination must be addressed. Peptides themselves are generally not considered hazardous waste unless they possess specific toxicity, which is not indicated for this compound in the available literature. However, it is prudent to handle all research chemicals with care.
Data Presentation: Waste Classification and Handling
The table below summarizes the classification and handling requirements for different forms of this compound waste.
| Waste Form | Waste Classification | Recommended Container | Personal Protective Equipment (PPE) |
| Solid (Lyophilized Powder) | Non-Hazardous Chemical Waste | Sealed, clearly labeled waste container | Lab coat, safety glasses, nitrile gloves |
| Aqueous Solution (e.g., in buffer) | Non-Hazardous Liquid Waste | Sealed, clearly labeled waste container | Lab coat, safety glasses, nitrile gloves |
| Organic Solvent Solution | Hazardous Chemical Waste (dependent on solvent) | Designated hazardous waste container for the specific solvent | Lab coat, safety glasses, chemical-resistant gloves |
| Biologically Contaminated | Biohazardous Waste | Autoclavable biohazard bag or sharps container | Lab coat, safety glasses, nitrile gloves |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following step-by-step protocols is essential for ensuring safety and regulatory compliance.
Protocol 1: Disposal of Solid (Lyophilized) this compound
-
Personal Protective Equipment (PPE): Wear a standard lab coat, safety glasses, and nitrile gloves.
-
Waste Collection: Collect unused or expired lyophilized this compound powder, along with any contaminated items like weighing boats or spatulas, in a designated, sealable container.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and list the contents (this compound).
-
Storage: Store the sealed container in a designated waste accumulation area.
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.[1]
Protocol 2: Disposal of Aqueous Solutions of this compound
-
PPE: Don a lab coat, safety glasses, and nitrile gloves.
-
Collection: Collect aqueous solutions of this compound in a sealable, leak-proof container.
-
Regulations Check: Consult your local and institutional regulations regarding the drain disposal of non-hazardous peptide solutions.[2] Many institutions prohibit the drain disposal of any laboratory chemicals to prevent environmental release.[3][4]
-
Containerization: If drain disposal is not permitted, collect the waste in a container labeled "Non-Hazardous Liquid Waste" with the contents specified.
-
Disposal: Arrange for collection by your institution's waste management service.
Protocol 3: Disposal of this compound in Hazardous Organic Solvents
-
PPE: Wear a lab coat, safety glasses, and gloves appropriate for the organic solvent used.
-
Waste Segregation: It is critical to segregate waste based on the solvent. Do not mix incompatible chemicals.[5]
-
Collection: Collect the this compound solution in a designated hazardous waste container that is compatible with the solvent.
-
Labeling: Label the container with a "Hazardous Waste" tag, identifying the solvent and this compound as a solute.
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area and arrange for pickup by your institution's certified hazardous waste management service.
Protocol 4: Decontamination of Biologically Contaminated this compound Waste
If this compound is used in cell culture or other biological experiments, the resulting waste must be treated as biohazardous.[6]
A. Chemical Inactivation:
-
PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Preparation: For liquid waste, add bleach to achieve a final concentration of 10% (a 1:10 dilution of household bleach) and mix well.[7] For solid waste like pipette tips or culture flasks, immerse them in a 10% bleach solution.[8]
-
Contact Time: Allow a minimum contact time of 30 minutes.[7]
-
Disposal of Liquid: After inactivation, the liquid may be permissible for drain disposal with copious amounts of water, pending institutional approval.[7]
-
Disposal of Solid: After decontamination, dispose of the solid waste in the appropriate laboratory waste stream as per your institutional guidelines.[8]
B. Heat Inactivation (Autoclaving):
-
Waste Preparation: Place contaminated solid waste (e.g., culture plates, pipette tips) in a designated, puncture-resistant biohazard bag that is autoclavable.[9] For liquid waste, use an autoclave-safe container with the lid loosely fitted to prevent pressure buildup.[7] Add a small amount of water to solid waste bags to aid in steam generation.[6]
-
Autoclave Cycle: Process the waste in a validated autoclave at 121°C and 15 psi. A minimum cycle of 30-60 minutes is recommended, but this may need to be longer depending on the load size and density to ensure complete sterilization.[8][10]
-
Final Disposal: Once the cycle is complete and the waste has cooled, the autoclaved bag containing the now non-biohazardous waste can typically be disposed of in the regular trash, often after being placed in an opaque bag.[9] Autoclaved liquid waste can be poured down the drain.[7]
Mandatory Visualization: Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. intelligenthq.com [intelligenthq.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
- 7. Biohazardous Waste Disposal – UF | EHS [ehs.ufl.edu]
- 8. benchchem.com [benchchem.com]
- 9. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Protocols for Handling PL120131
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the PD-1/PD-L1 inhibitory peptide, PL120131. The information herein is intended to supplement, not replace, institutional safety protocols and professional laboratory experience.
Immediate Safety and Personal Protective Equipment (PPE)
Handling of this compound, a lyophilized peptide, requires stringent adherence to safety protocols to prevent accidental exposure. The primary hazards include inhalation of the powdered form and contact with skin or eyes.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory. Gloves should be changed immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are essential to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[1]
-
Lab Coat: A lab coat or protective gown must be worn over personal clothing to protect the skin.[1][2]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for both safety and experimental integrity.
1. Receiving and Storage:
Upon receipt, the lyophilized peptide should be stored in a cool, dry, and dark environment. For long-term storage, temperatures of -20°C or -80°C are recommended to maintain peptide integrity.[2]
| Storage Condition | Temperature | Duration |
| Lyophilized (Powder) | -20°C to -80°C | Up to several years |
| Reconstituted (in Solution) | -20°C (preferred) or 2-8°C | Short-term (days to weeks) |
2. Reconstitution of Lyophilized Peptide:
Reconstitution should be performed in a designated clean area, following aseptic techniques to avoid contamination.
-
Allow the vial of lyophilized this compound and the desired solvent to reach room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Use a sterile, high-purity solvent for reconstitution. While the optimal solvent for this compound is not specified in the available literature, sterile, low-pH buffers are often used for peptides to minimize aggregation.[2] Bacteriostatic water is also a common choice.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can damage the peptide structure.
-
For reconstituted peptides, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.
3. Experimental Use:
All handling of this compound during experiments should be conducted with the appropriate PPE. Use sterile equipment to prevent cross-contamination.
Disposal Plan
Unused or expired this compound and any materials that have come into contact with it must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all contaminated materials, including used vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1]
-
Do Not Dispose in General Waste or Drains: Peptides should never be disposed of in regular trash or poured down the drain, as they can pose risks to the environment and public health.[2]
-
Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EHS) guidelines for the disposal of chemical waste. Contact your EHS department to arrange for proper disposal by a licensed hazardous waste contractor.[1]
Experimental Protocol: In Vitro PD-1/PD-L1 Blockade Assay
The following is a generalized protocol for assessing the inhibitory activity of a peptide like this compound. Researchers should adapt this protocol based on their specific cell lines and experimental setup.
-
Cell Culture: Culture target cancer cells expressing PD-L1 and effector T-cells (e.g., Jurkat cells or primary T-cells) in appropriate media.
-
Peptide Preparation: Reconstitute and dilute this compound to the desired concentrations in a suitable assay buffer.
-
Co-culture: Seed the PD-L1 expressing cells in a 96-well plate. Add the effector T-cells and different concentrations of this compound. Include positive and negative controls.
-
Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours) to allow for T-cell activation and response.
-
Readout: Measure T-cell activation or cell viability using a suitable assay, such as an ELISA for cytokine release (e.g., IFN-γ) or a colorimetric assay for cell proliferation (e.g., MTT).
-
Data Analysis: Analyze the results to determine the concentration-dependent inhibitory effect of this compound on the PD-1/PD-L1 interaction.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Inhibition of the PD-1/PD-L1 pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
